8-(benzyloxy)-7-fluoro-5-iodoquinoline
Description
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Properties
CAS No. |
1973491-04-1 |
|---|---|
Molecular Formula |
C16H11FINO |
Molecular Weight |
379.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Scaffold Design: The Chemical Structure and Utility of 8-(Benzyloxy)-7-fluoro-5-iodoquinoline in Drug Discovery
Executive Summary
In modern medicinal chemistry, the 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure known for its potent metal-chelating properties and broad-spectrum biological activity, ranging from kinase inhibition to antiviral and neuroprotective efficacy. However, the native 8-HQ core suffers from rapid phase II metabolism and limited vectors for late-stage functionalization.
8-(benzyloxy)-7-fluoro-5-iodoquinoline emerges as a masterfully designed synthetic intermediate that solves these liabilities. By incorporating an orthogonal protecting group, a metabolic shield, and a highly reactive cross-coupling handle, this molecule serves as a premier building block for developing next-generation metalloenzyme inhibitors. This whitepaper deconstructs the physicochemical rationale behind its structural features and provides validated protocols for its application in library synthesis.
Structural Rationale & Molecular Anatomy
The architecture of 8-(benzyloxy)-7-fluoro-5-iodoquinoline is not accidental; every functional group serves a precise mechanistic purpose in either the synthetic workflow or the final pharmacokinetic profile of the drug candidate.
The "Metabolic Shield": 7-Fluoro Substitution
Unsubstituted 8-hydroxyquinolines are rapidly cleared in vivo due to extensive glucuronidation and sulfation of the C8-hydroxyl group[1]. The installation of a fluorine atom at the C7 position provides a dual advantage:
-
Steric and Electronic Blockade: The highly electronegative fluorine atom withdraws electron density from the adjacent hydroxyl group (once deprotected) and provides steric hindrance, drastically reducing the rate of phase II conjugation.
-
pKa Modulation: Fluorine lowers the pKa of the C8-hydroxyl group, ensuring a higher proportion of the molecule exists in the ionized (phenolate) state at physiological pH, which is critical for strong bidentate chelation with active-site metals (e.g., Mg²⁺, Zn²⁺) in target enzymes [1].
The "Functionalization Vector": 5-Iodo Substitution
The iodine atom at the C5 position acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Compared to bromine or chlorine, iodine undergoes oxidative addition with palladium catalysts at significantly faster rates, allowing for milder reaction conditions that preserve sensitive functional groups elsewhere on the molecule [2].
The "Orthogonal Protector": 8-Benzyloxy Group
The benzyl ether serves to mask the reactive C8-hydroxyl group during harsh synthetic steps. It is highly stable to the basic conditions required for Suzuki couplings and prevents the hydroxyl group from poisoning palladium catalysts or participating in unwanted side reactions. Once the C5 position is functionalized, the benzyl group is cleanly removed via catalytic hydrogenolysis under neutral conditions.
Quantitative Data: Physicochemical Profile
| Property | Value (Calculated/Typical) | Mechanistic Implication |
| Molecular Formula | C₁₆H₁₁FINO | Defines the mass and isotopic signature for LC-MS monitoring. |
| Molecular Weight | 379.17 g/mol | Ideal intermediate weight; allows C5 additions while keeping final drug < 500 Da (Lipinski's Rule of 5). |
| LogP (Estimated) | ~4.5 | High lipophilicity due to benzyl and iodo groups; necessitates organic solvents (dioxane/toluene) for reactions. |
| Hydrogen Bond Donors | 0 | The protected state prevents unwanted hydrogen bonding during synthesis. |
| Hydrogen Bond Acceptors | 2 (N, O) | Retains basic quinoline nitrogen for potential salt formation if needed. |
Pharmacological Applications of the Deprotected Scaffold
Once 8-(benzyloxy)-7-fluoro-5-iodoquinoline is functionalized at C5 and deprotected, the resulting 5-substituted-7-fluoro-8-hydroxyquinolines are deployed against several high-value therapeutic targets:
-
Catechol O-Methyltransferase (COMT) Inhibitors: Used in the treatment of Parkinson's disease. The 8-HQ core mimics the catechol substrate, chelating the catalytic Mg²⁺ ion in the COMT active site, while the 7-fluoro group ensures sufficient brain penetrance and metabolic stability [1].
-
Kinase Inhibitors: 8-HQ derivatives are potent inhibitors of Pim-1 kinase and Tau-Tubulin kinase, where the hydroxyl and quinoline nitrogen form critical hydrogen bonds and metal interactions within the ATP-binding hinge region [3].
-
Viral Protease Inhibitors: The scaffold has demonstrated sub-micromolar efficacy against the Dengue virus NS2B/NS3 protease, functioning as a competitive inhibitor at the active site [4].
Pharmacological mechanism of 7-fluoro-8-hydroxyquinolines via metalloenzyme chelation.
Experimental Workflows & Self-Validating Protocols
To leverage this intermediate, researchers typically employ a two-step sequence: C-C bond formation followed by global deprotection. The protocols below are designed with built-in causality and validation steps to ensure high-fidelity synthesis.
Protocol A: Suzuki-Miyaura Cross-Coupling at C5
Objective: To install an aryl or heteroaryl pharmacophore at the C5 position.
Rationale: The C5-iodo bond is highly polarized and primed for oxidative addition. We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate phosphine ligand (dppf) forces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing dehalogenation side-products [2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 8-(benzyloxy)-7-fluoro-5-iodoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The water is essential to dissolve the carbonate base and activate the boronic acid to the reactive boronate species.
-
Degassing (Critical Step): Sparge the mixture with ultra-pure Argon for 15 minutes. Validation: Failure to remove dissolved oxygen will result in the oxidation of the palladium catalyst and homocoupling of the boronic acid.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 90°C for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting iodo-quinoline is highly UV-active; wait for its complete disappearance.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Protocol B: Benzyl Deprotection via Hydrogenolysis
Objective: To unveil the active 8-hydroxyl group.
Rationale: While strong acids (like BBr₃) can cleave benzyl ethers, they often cause unwanted side reactions with heteroaryl substituents. Catalytic hydrogenolysis provides a mild, neutral alternative.
Step-by-Step Methodology:
-
Setup: Dissolve the purified intermediate from Protocol A in a 1:1 mixture of Methanol/Ethyl Acetate. Causality: EtOAc aids in solubilizing the lipophilic quinoline, while MeOH accelerates the hydrogenation.
-
Catalyst Loading: Add 10% Pd/C (0.1 equiv by weight).
-
Atmosphere Exchange: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times.
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Validation: Monitor by LC-MS. The product will show a mass shift of -90 Da (loss of the benzyl group).
-
Filtration: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C. Safety: Never let the Pd/C dry out on the filter paper in the presence of air, as methanol vapors can ignite.
-
Isolation: Concentrate the filtrate in vacuo to yield the final 5-substituted-7-fluoro-8-hydroxyquinoline.
Synthetic workflow from 5-iodo intermediate to active 8-hydroxyquinoline pharmacophore.
Conclusion
8-(benzyloxy)-7-fluoro-5-iodoquinoline represents a pinnacle of rational intermediate design. By anticipating the metabolic liabilities of the final drug (addressed by the 7-fluoro group) and the synthetic hurdles of library generation (addressed by the 5-iodo and 8-benzyloxy groups), this molecule empowers medicinal chemists to rapidly iterate and discover potent, bioavailable metalloenzyme inhibitors.
References
-
Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase National Institutes of Health (NIH) / PubMed Central (PMC)[Link] [1]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities MDPI - Molecules[Link] [2]
-
Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase ResearchGate / Bioorganic & Medicinal Chemistry Letters[Link] [3]
-
Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro National Institutes of Health (NIH) / PubMed Central (PMC)[Link] [4]
Medicinal chemistry applications of 7-fluoro-5-iodoquinoline derivatives
The Medicinal Chemistry of 7-Fluoro-5-Iodoquinoline Derivatives: A Strategic Scaffold for Orthogonal Functionalization
Part 1: Executive Summary & Core Directive
The "Orthogonal Scaffold" Concept In modern drug discovery, the 7-fluoro-5-iodoquinoline core represents a "privileged scaffold" characterized by orthogonal reactivity. Unlike standard quinoline building blocks, this specific substitution pattern offers a dual-modality platform:
-
The C-5 Iodine Handle: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the rapid introduction of diversity elements (
) to probe hydrophobic binding pockets. -
The C-7 Fluorine Modulator: A metabolically stable, electron-withdrawing group that tunes the pKa of the ring system (and adjacent functional groups like 8-OH) while blocking oxidative metabolism at a typically vulnerable position.
This guide details the synthesis, functionalization, and application of this scaffold, specifically focusing on its utility in developing COMT inhibitors , antimycobacterial agents , and kinase inhibitors .
Part 2: Synthetic Accessibility & Architecture
Chemical Architecture
The strategic value of 7-fluoro-5-iodoquinoline lies in the electronic differentiation of its positions.
-
C-5 Position (Iodine): The carbon-iodine bond is weak and located in an electron-rich region relative to the pyridine ring, making it highly susceptible to oxidative addition by Pd(0) catalysts.
-
C-7 Position (Fluorine): The C-F bond is inert to standard cross-coupling conditions. Its strong electronegativity (
) pulls electron density, lowering the pKa of an 8-hydroxyl group (if present) from ~9.9 to ~7.5-8.0, often ideal for physiological metal chelation ( , ).
Synthesis of the Core Scaffold
The most robust route to the 7-fluoro-5-iodo core starts from 7-fluoro-8-hydroxyquinoline , utilizing the activating influence of the hydroxyl group to direct electrophilic iodination to the C-5 position.
Protocol: Regioselective Iodination
-
Precursor: 7-Fluoro-8-hydroxyquinoline.
-
Reagents:
-Iodosuccinimide (NIS) or /KI. -
Solvent: Methanol or AcOH.
-
Mechanism: Electrophilic Aromatic Substitution (
). The 8-OH group strongly activates the C-5 and C-7 positions. With C-7 blocked by Fluorine, iodination occurs exclusively at C-5.
Caption: Figure 1. Synthetic route to the 7-fluoro-5-iodo-8-hydroxyquinoline scaffold via Skraup cyclization and regioselective iodination.
Part 3: Functionalization Strategies
The utility of this scaffold is defined by its ability to undergo C-5 selective coupling without disturbing the C-7 fluorine.
Experiment 1: C-5 Suzuki-Miyaura Coupling
This reaction introduces aryl or heteroaryl groups to extend the pharmacophore.
Protocol:
-
Reagents: 7-Fluoro-5-iodo-8-hydroxyquinoline (protected as O-benzyl or O-MOM to prevent catalyst poisoning), Arylboronic acid (
eq). -
Catalyst:
( mol%) or . -
Base:
( eq) or . -
Solvent: Dioxane/Water (4:1).
-
Conditions:
, h, Argon atmosphere. -
Workup: Dilute with EtOAc, wash with brine, dry over
. Purification via flash chromatography (Hex/EtOAc).
Why this works: The C-I bond undergoes oxidative addition orders of magnitude faster than the C-F or C-Cl bonds. The C-7 Fluorine remains intact, preserving the metabolic blockade.
Experiment 2: C-5 C-S Coupling (Sulfone Synthesis)
Derived from COMT inhibitor research (see Reference 1), this protocol installs a sulfonyl group, critical for specific enzyme interactions.
Protocol:
-
Reagents: 8-(benzyloxy)-7-fluoro-5-iodoquinoline (
eq), 4-fluorobenzenethiol ( eq).[1] -
Catalyst System:
( mol%), Xantphos ( mol%). -
Base:
( eq). -
Solvent: 1,4-Dioxane (anhydrous).
-
Conditions:
, sealed tube. -
Post-Reaction: Oxidation of the sulfide to sulfone using
-CPBA or Oxone.
Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]
COMT Inhibitors (Neurology)
Target: Catechol O-methyltransferase (COMT). Mechanism: COMT degrades catecholamines (dopamine, epinephrine). Inhibitors are used in Parkinson's disease (adjunct to Levodopa). Role of 7-F-5-I Scaffold:
-
The 8-hydroxy-7-fluoro motif binds the catalytic
ion in the active site. -
The C-7 Fluorine lowers the
of the hydroxyl group, strengthening the metal-ligand interaction compared to the non-fluorinated analog. -
The C-5 substituent (introduced via the iodine handle) extends into a hydrophobic side pocket (Leucine-198 region), improving potency and selectivity.
Antimycobacterial Agents (Infectious Disease)
Target: Mycobacterium tuberculosis (Mtb).
Mechanism: Metal chelation and inhibition of respiratory enzymes.
Insight: Research indicates that maintaining the 8-hydroxy group is crucial for activity (metal chelation). The 5,7-dihalo pattern (e.g., 5-chloro-7-iodo in Clioquinol) is classic, but the 7-fluoro analog offers improved metabolic stability and altered lipophilicity (
Data Summary: Substituent Effects
| Position | Substituent | Electronic Effect | Metabolic Effect | Synthetic Role |
| C-5 | Iodine | Weak Donor (Resonance) | Reactive Site | Handle for Cross-Coupling |
| C-7 | Fluorine | Strong Withdrawing (Induction) | Blocker | Modulates |
| C-8 | Hydroxyl | Donor | Phase II Site | Metal Chelation ( |
Part 5: Visualizing the SAR Logic
Caption: Figure 2. Structure-Activity Relationship (SAR) logic of the 7-fluoro-5-iodoquinoline scaffold.
Part 6: References
-
Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. Source: ACS Medicinal Chemistry Letters / NIH (2015). Context: Describes the synthesis of sulfone-substituted quinolines using the 7-fluoro-5-iodo intermediate to tune pKa and metabolic stability. URL:[Link]
-
Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline Derivatives. Source: Journal of Pure and Applied Microbiology. Context: Validates the antimicrobial utility of halogenated 8-hydroxyquinoline cores.[2] URL:[Link]
-
Fluorine in Drug Discovery: Role, Design and Case Studies. Source: International Journal of Pharmaceutical Sciences. Context: General principles of fluorine substitution (metabolic blocking and pKa modulation) applied to quinoline scaffolds. URL:[Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. Source: Royal Society of Chemistry (RSC) Advances. Context: Discusses synthetic routes to functionalized 8-hydroxyquinolines, including halogenated precursors. URL:[Link]
Sources
The Ascendant Scaffold: A Technical Guide to 8-Benzyloxy Substituted Quinolines in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinoline ring system, a recurring motif in both natural products and synthetic pharmaceuticals, continues to be a fertile ground for the development of novel therapeutic agents. Its inherent planarity, aromaticity, and the presence of a basic nitrogen atom provide a unique scaffold for molecular recognition and interaction with biological targets. Among the vast landscape of quinoline derivatives, those bearing an 8-benzyloxy substitution have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of 8-benzyloxy substituted quinolines, from their synthesis and chemical properties to their diverse applications in drug development, with a focus on the causal relationships between molecular structure and biological function.
I. The Strategic Synthesis of 8-Benzyloxyquinolines: A Gateway to Molecular Diversity
The primary and most widely employed method for the synthesis of 8-benzyloxyquinolines is the Williamson ether synthesis .[1][2] This robust and versatile SN2 reaction involves the deprotonation of the readily available and often biologically active 8-hydroxyquinoline precursor to form a nucleophilic alkoxide, which then displaces a halide from a benzyl halide or a related electrophile.
Core Synthetic Workflow: Williamson Ether Synthesis
The choice of base and solvent is critical for the success of the Williamson ether synthesis, influencing reaction rates and yields. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) in aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile ensure complete deprotonation of the phenolic hydroxyl group of 8-hydroxyquinoline, thereby maximizing the concentration of the reactive nucleophile.[1][3] Alternatively, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effectively used, often in solvents like acetone or DMF, particularly when dealing with more reactive benzyl halides.[4]
A general procedure involves stirring a mixture of the 8-hydroxyquinoline derivative and a base in a suitable solvent, followed by the addition of the appropriate benzyl halide. The reaction is typically heated to facilitate the substitution.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to remove the inorganic salts, followed by extraction with an organic solvent and purification of the product, usually by column chromatography or recrystallization.[4]
Protocol: General Synthesis of a Substituted 8-Benzyloxyquinoline
-
Reactant Preparation: To a solution of a substituted 8-hydroxyquinoline (1.0 eq.) in anhydrous DMF (10-20 mL), add potassium carbonate (2.0 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes.
-
Addition of Electrophile: Add the desired substituted benzyl bromide (1.1 eq.) to the reaction mixture.
-
Reaction Progression: Heat the mixture to 80-90°C and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 8-benzyloxyquinoline derivative.[5]
II. Physicochemical and Spectroscopic Profile
8-Benzyloxyquinolines are typically crystalline solids with good stability under normal laboratory conditions. Their solubility is generally low in water but good in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. The introduction of the benzyloxy group significantly increases the lipophilicity of the quinoline scaffold compared to the parent 8-hydroxyquinoline.
Spectroscopic Characterization
The structural elucidation of 8-benzyloxyquinolines relies heavily on standard spectroscopic techniques:
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectra of 8-benzyloxyquinolines display characteristic signals. The benzylic protons (-O-CH₂-Ar) typically appear as a singlet in the range of δ 5.2-5.5 ppm. The aromatic protons of the quinoline and benzyl rings resonate in the downfield region, typically between δ 7.0 and 8.9 ppm.[5][6]
-
¹³C NMR Spectroscopy: In the carbon-13 nuclear magnetic resonance (¹³C NMR) spectra, the benzylic carbon signal is observed around δ 70-75 ppm. The aromatic carbons of the quinoline and benzyl moieties appear in the δ 110-160 ppm range.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectra are characterized by the presence of C-O-C stretching vibrations in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching bands are also prominent.[5]
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern of these compounds can be readily determined by mass spectrometry, which is crucial for confirming their identity.[6]
| Spectroscopic Data for a Representative Compound: 4-(3′,5′-Dimethoxybenzyloxy)-6-methoxyquinolin-2(1H)-one [5] | |
| Technique | Key Signals (δ ppm or ν cm⁻¹) and Assignments |
| ¹H NMR (200 MHz, DMSO-d6) | 3.74 (s, 6H, 3′, 5′–OCH₃), 3.76 (s, 3H, 6–OCH₃), 5.20 (s, 2H, –O–CH₂–), 5.94 (s, 1H, H–3), 6.47 (dd, J = 2.2, 2.2 Hz, 1H, H–4′), 6.66 (d, J = 2.2 Hz, 2H, H–2′, H–6′), 7.14–7.26 (m, 3H, H–5,7,8) |
| IR (KBr) | 1674 (C=O) |
III. A Spectrum of Biological Activities: Therapeutic Potential of 8-Benzyloxyquinolines
The introduction of the benzyloxy group at the 8-position of the quinoline ring has been shown to be a highly effective strategy for generating compounds with a wide array of biological activities. This is often attributed to the increased lipophilicity, which can enhance cell membrane permeability, and the specific steric and electronic contributions of the benzyl moiety, which can influence binding to biological targets.
A. Antimicrobial and Antifungal Activity
A significant body of research has focused on the antimicrobial properties of 8-benzyloxyquinoline derivatives. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8]
The mechanism of antimicrobial action is believed to be multifaceted. The quinoline nucleus itself can intercalate into bacterial DNA, and the 8-alkoxy group can enhance this interaction. Furthermore, these compounds can chelate essential metal ions required for microbial enzyme function, thereby disrupting critical metabolic pathways.
| Antimicrobial Activity of Selected 8-Benzyloxyquinoline Derivatives [8] | |||||
| Compound | R Group on Benzyl Ring | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. P. aeruginosa | MIC (μg/mL) vs. A. niger |
| 2a | H | >50 | >50 | >50 | 25 |
| 2e | 4-Cl | 12.5 | 25 | 25 | 3.125 |
| 2h | 2,4-diCl | 6.25 | 12.5 | 12.5 | 6.25 |
Structure-Activity Relationship (SAR) Insights:
-
The presence of electron-withdrawing groups, such as halogens, on the benzyl ring generally enhances antimicrobial activity. For instance, compound 2e (4-chloro) and 2h (2,4-dichloro) exhibit significantly lower Minimum Inhibitory Concentrations (MICs) compared to the unsubstituted analog 2a .[8] This suggests that the electronic properties of the benzyl moiety play a crucial role in the compound's interaction with its microbial target.
B. Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 8-benzyloxyquinoline derivatives against various cancer cell lines.[5][9] The mechanisms underlying their cytotoxic effects are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and disruption of microtubule dynamics.[5][9]
One particularly potent compound, 11e (4-(3′,5′-Dimethoxybenzyloxy)-6-methoxyquinolin-2(1H)-one), exhibited nanomolar potency against COLO 205 cancer cells. Mechanistic studies revealed that this compound disrupts microtubule assembly, leading to G2/M cell cycle arrest, polyploidy, and ultimately apoptosis through both the intrinsic and extrinsic signaling pathways.[5][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 8-benzyloxyquinoline derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[8]
C. Neuroprotective Activity
Emerging evidence suggests that 8-benzyloxy substituted compounds may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. The proposed mechanisms of action include the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine, and the protection of neuronal cells from neurotoxin-induced damage.[10]
A series of benzyloxy-substituted derivatives have been synthesized and evaluated for their MAO-A/B inhibitory activity and neuroprotective effects in cellular models of Parkinson's disease. Several of these compounds demonstrated a significant increase in the survival of PC12 cells treated with neurotoxins like 6-hydroxydopamine (6-OHDA) and rotenone.[10]
D. Anti-inflammatory and Antiviral Potential
The therapeutic potential of quinoline derivatives extends to anti-inflammatory and antiviral applications. While research specifically on 8-benzyloxyquinolines in these areas is still developing, the broader class of quinoline compounds has shown promise. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling pathways such as NF-κB.[11][12]
In the context of antiviral research, various quinoline derivatives have demonstrated activity against a range of viruses, including influenza, dengue, and Zika virus.[2][13][14] The mechanisms of antiviral action can be diverse, from inhibiting viral entry and replication to targeting viral enzymes. Further investigation into the antiviral properties of 8-benzyloxy substituted quinolines is a promising avenue for future research.
IV. Conclusion and Future Directions
8-Benzyloxy substituted quinolines represent a privileged scaffold in medicinal chemistry, with a demonstrated potential to yield potent and selective therapeutic agents. The ease of their synthesis, coupled with the vast possibilities for structural modification on both the quinoline and benzyl rings, provides a powerful platform for the generation of large and diverse compound libraries for high-throughput screening.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design and optimization.
-
Expansion of Therapeutic Applications: The exploration of 8-benzyloxyquinolines for a wider range of diseases, including neurodegenerative disorders, inflammatory conditions, and viral infections, is warranted.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified in vitro must be rigorously evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Development of Novel Synthetic Methodologies: While the Williamson ether synthesis is a workhorse, the development of new and more efficient synthetic routes to access novel and complex 8-benzyloxyquinoline derivatives will continue to drive innovation in this field.
The continued investigation of this versatile chemical class holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
V. References
-
A series of new 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9a–i) derivatives have been synthesized. The structure of synthesized compounds was analyzed by spectroscopic methods. The newly synthesized oxetanyl-quinoline derivatives were evaluated for in vitro antibacterial activity against Escherichia coli (NCIM 2574), Proteus mirabilis (NCIM 2388), Bacillus subtilis (NCIM 2063), Staphylococcus albus (NCIM 2178), and in vitro antifungal activity against Aspergillus niger (ATCC 504) and Candida albicans (NCIM 3100). Link
-
Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Link
-
Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Link
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Link
-
UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Link
-
Supplementary Information - The Royal Society of Chemistry. Link
-
Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory. Link
-
Determining Antimicrobial Potency: A Detailed Guide to Minimum Inhibitory Concentration (MIC) Protocols - Benchchem. Link
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Link
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Link
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Link
-
(PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. Link
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Link
-
Antiviral Agents – Benzazine Derivatives - PMC. Link
-
Review on recent development of quinoline for anticancer activities. Link
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Link
-
DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - STAR Protocols. Link
-
Williamson Ether Synthesis - Chemistry Steps. Link
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Link
-
The Williamson Ether Synthesis - Master Organic Chemistry. Link
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC. Link
-
The mechanism of neuroprotective action of natural compounds | Request PDF. Link
-
Williamson ether synthesis - Wikipedia. Link
-
Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. Link
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - PMC. Link
-
Application Note: High-Resolution 1H and 13C NMR Analysis of Quinolone Derivatives - Benchchem. Link
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - ScienceOpen. Link
-
[PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Link
-
Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Link
-
Copies of 1H, 13C, 19F NMR spectra. Link
-
Neuroprotective Effects of Benzyloxy Substituted Small Molecule Monoamine Oxidase B Inhibitors in Parkinson's Disease - PubMed. Link
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Link
-
Evaluation of Some Benzo[g]Quinazoline Derivatives as Antiviral Agents against Human Rotavirus Wa Strain: Biological Screening and Docking Study - MDPI. Link
-
Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed. Link
-
(PDF) Mechanism of action of Anti-inflammatory drugs. Link
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC. Link
-
The neuroprotective activity of 8-azapurine derivatives inspired by natural cytokinins performed on glutamate-induced model of oxid - Theses. Link
-
Discovery of Dihydro-Alkyloxy-Benzyl- Oxopyrimidines as Promising Anti-Influenza Virus Agents - Lirias. Link
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Link
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. Link
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. Link
-
Pharmacology of non-steroidal anti-inflammatory agents | Deranged Physiology. Link
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. francis-press.com [francis-press.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.uokufa.edu.iq [journal.uokufa.edu.iq]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity Profile & Synthetic Utility of 7-Fluoro-5-Iodoquinoline Intermediates
The following technical guide details the bioactivity, synthetic utility, and medicinal chemistry logic of 7-fluoro-5-iodoquinoline intermediates.
Executive Summary
The 7-fluoro-5-iodoquinoline scaffold represents a specialized "privileged structure" in modern medicinal chemistry. Unlike generic quinolines, this specific halogenation pattern serves a dual purpose: the 5-iodo substituent provides a reactive handle for late-stage diversification (via palladium-catalyzed cross-coupling), while the 7-fluoro substituent modulates metabolic stability and electronic properties without sterically disrupting the binding pocket.
This guide analyzes the intermediate’s role as a precursor for Catechol O-Methyltransferase (COMT) inhibitors , antimicrobial chelators, and anticancer agents. It provides validated synthetic protocols and a structural activity relationship (SAR) analysis to support drug development workflows.
Chemical Architecture & SAR Logic
The utility of 7-fluoro-5-iodoquinoline stems from the distinct electronic and steric contributions of its substituents.
The "Push-Pull" Halogen Effect
-
5-Position (Iodine): A "soft" halogen with a weak C–I bond (approx. 57 kcal/mol). It is an excellent leaving group for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing researchers to attach complex aryl, heteroaryl, or solubilizing tails.
-
7-Position (Fluorine): A "hard," small halogen (Van der Waals radius ~1.47 Å, similar to H). It exerts a strong inductive electron-withdrawing effect (-I) but acts as a metabolic blocker.
-
Metabolic Stability: The C7 position in quinolines is prone to oxidative metabolism (hydroxylation) or glucuronidation (if an adjacent -OH is present). Fluorine substitution at C7 blocks these degradation pathways, significantly extending the half-life (
) of the final drug candidate.
-
Chelation Potential (8-Hydroxy Variants)
Most bioactive intermediates in this class are 8-hydroxyquinoline (8-HQ) derivatives.[1]
-
pKa Modulation: The electron-withdrawing nature of the 5-iodo and 7-fluoro groups lowers the pKa of the 8-hydroxyl group and the ring nitrogen. This increases the acidity of the phenol, altering the pH range at which the molecule effectively chelates metals (Mg²⁺, Cu²⁺, Zn²⁺).
-
Lipophilicity: The halogens increase logP, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS targets like COMT or neurodegenerative plaques.
Bioactivity Profile
CNS Targets: COMT Inhibition
The most prominent application of 7-fluoro-5-iodoquinoline intermediates is in the synthesis of COMT inhibitors for Parkinson’s disease.
-
Mechanism: COMT degrades dopamine. Inhibitors must bind to the active site Mg²⁺ ion. The 8-hydroxyquinoline core mimics the catechol substrate, chelating the magnesium.[2]
-
Role of 7-Fluoro: In COMT inhibitors, the 7-position is adjacent to the hydrophobic "gatekeeper" residues (e.g., Leu198). Large substituents here clash sterically. Fluorine is small enough to fit but prevents metabolic deactivation, a common failure point for earlier generation inhibitors.
-
Role of 5-Iodo: Used to attach a bulky "tail" (e.g., sulfone or sulfonamide) that extends into the solvent-exposed region of the enzyme, improving potency.
Antimicrobial & Antifungal Activity
Even before functionalization, 5-iodo-7-fluoro-8-hydroxyquinoline exhibits intrinsic bioactivity.
-
Mode of Action: Copper-dependent cytotoxicity. The ionophore mechanism transports Cu²⁺ into bacteria/fungi, generating reactive oxygen species (ROS) via Fenton chemistry.
-
Selectivity: The specific halogen pattern alters the stability constant (
) of the Metal-Ligand complex, potentially tuning selectivity for bacterial Fe³⁺ over human metal pools.
Quantitative Data Summary
| Compound Class | Target | Role of 7-F | Role of 5-I | Outcome |
| COMT Inhibitors | Parkinson's (CNS) | Blocks Phase II metabolism; improves | Precursor for sulfone linker attachment. | High brain exposure; nM potency. |
| Clioquinol Analogs | Alzheimer's (A | Modulates pKa for specific Zn²⁺/Cu²⁺ chelation. | Increases lipophilicity (BBB crossing). | Reduced neurotoxicity compared to non-F analogs. |
| Antimicrobials | S. aureus / C. albicans | Enhances cell wall penetration. | Increases ROS generation via heavy atom effect. | MIC values often < 5 µg/mL. |
Experimental Protocols (Trustworthiness)
The following protocols are designed for the synthesis and utilization of 8-(benzyloxy)-7-fluoro-5-iodoquinoline , a stable, protected form of the intermediate commonly used in high-value synthesis.
Protocol A: Regioselective Iodination of 7-Fluoro-8-Hydroxyquinoline
Objective: Install iodine at C5 without over-iodinating or affecting the C7-fluorine.
Reagents:
-
7-Fluoro-8-hydroxyquinoline (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)[3]
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq) - Optional, accelerates reaction.
Step-by-Step:
-
Dissolution: Dissolve 7-fluoro-8-hydroxyquinoline (e.g., 10 mmol) in MeOH (50 mL) at room temperature (RT). Ensure complete solvation.
-
Addition: Add NIS (11 mmol) portion-wise over 15 minutes. Reasoning: Slow addition prevents the formation of di-iodo byproducts, although the 7-F blocks the C7 position, C2/C3 iodination is rare but possible under forcing conditions.
-
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The product is usually less polar than the starting material.
-
Quench: Pour mixture into 5% aqueous sodium thiosulfate (
) to reduce unreacted iodine species. -
Isolation: Filter the resulting yellow precipitate. Wash with cold water.
-
Purification: Recrystallize from Ethanol/Water.
-
Yield expectation: 85–95%.
-
Characterization: ¹H NMR should show loss of the C5 proton signal and a downfield shift of the C2/C3/C4 protons.
-
Protocol B: Suzuki-Miyaura Coupling at C5
Objective: Functionalize the intermediate to create a bioactive library.
Reagents:
-
8-(Benzyloxy)-7-fluoro-5-iodoquinoline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Charge reaction vessel with reagents. Purge with
or Ar for 10 minutes. Reasoning: Oxygen poisons the Pd(0) species. -
Heating: Heat to 90°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with brine. Dry over
.[4][5] -
Deprotection (Post-Coupling): If the free 8-OH is required for bioactivity (e.g., COMT inhibition), remove the benzyl group using
or in DCM.
Visualization: Synthetic Logic & SAR
Diagram 1: Synthesis & Functionalization Workflow
This diagram illustrates the conversion of the raw fluoro-quinoline into a drug candidate.
Caption: Step-wise synthesis of 7-fluoro-5-iodoquinoline intermediates and their conversion into bioactive drugs.
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram details why specific positions are modified.
Caption: SAR map highlighting the functional role of each substituent on the quinoline core.
References
-
Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. Source: National Institutes of Health (PMC) Context: Describes the synthesis of 7-fluoro-5-iodo intermediates and their use in creating metabolically stable COMT inhibitors. [Link]
-
Iodination Reagent Guide. Source: ACS GCI Pharmaceutical Roundtable Context: Validated green chemistry protocols for iodinating aromatic rings, supporting the synthetic methodology. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: MDPI (Molecules) Context: Comprehensive review of the antimicrobial and anticancer mechanisms of halogenated quinoline derivatives. [Link]
-
Synthesis and Antimicrobial Activity of Novel 8-Hydroxy-7-Iodoquinoline Derivatives. Source: Journal of Pure and Applied Microbiology Context: Provides comparative data on the bioactivity of iodo-substituted quinolines against pathogenic strains. [Link][6]
Sources
- 1. US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]
- 2. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 6. microbiologyjournal.org [microbiologyjournal.org]
Technical Whitepaper: Hazard Assessment & Handling Protocols for 8-(benzyloxy)-7-fluoro-5-iodoquinoline
[1]
Executive Summary & Scope
8-(benzyloxy)-7-fluoro-5-iodoquinoline is a specialized halogenated heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of high-affinity radiotracers (e.g., for TSPO or amyloid imaging) and kinase inhibitors.[1]
Due to its status as a niche research chemical, a specific, experimentally validated Safety Data Sheet (SDS) does not exist in the public domain. This guide bridges that gap. It constructs a Provisional Hazard Profile using "Read-Across" methodology from structurally validated analogs (e.g., Clioquinol, 8-(benzyloxy)-5,7-diiodoquinoline).[1]
Critical Warning: Treat this substance as a Potent Bioactive Agent .[1] In the absence of specific toxicological data, researchers must adopt a "Precautionary Principle" approach, assuming the compound possesses the cumulative hazards of its functional groups.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Understanding the physical nature of the molecule is the first step in exposure control.[1] The lipophilic benzyl ether moiety combined with heavy halogenation suggests significant membrane permeability.[1]
| Property | Value (Calculated/Estimated) | Technical Commentary |
| IUPAC Name | 8-(benzyloxy)-7-fluoro-5-iodoquinoline | -- |
| Molecular Formula | C₁₆H₁₁FINO | -- |
| Molecular Weight | 379.17 g/mol | Heavy atom effect (Iodine) increases density.[1] |
| Physical State | Solid (Powder) | Likely off-white to pale yellow (typical of iodo-quinolines).[1] |
| Solubility | DMSO, DCM, Chloroform | Insoluble in water. High LogP (>4.0 est.) implies rapid dermal absorption. |
| CAS Number | Not Assigned (Novel) | Use Analog CAS 1293288-23-9 (Di-iodo variant) for surrogate searching.[1] |
| Melting Point | 140–160 °C (Predicted) | Based on 8-(benzyloxy)-5,7-diiodoquinoline analogs.[1] |
Hazard Identification (GHS Classification)
Rationale: The hazard classification below is derived from the toxicity profiles of 8-hydroxyquinoline derivatives (irritants, chelators) and halogenated aromatics (sensitizers).
Core GHS Statements[1][8]
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[1][2] (Acute Tox. 4)[1][3][4][5][6][7]
-
H319: Causes serious eye irritation.[1] (Eye Irrit. 2A)
-
H335: May cause respiratory irritation.[1][2] (STOT SE 3)[1][5]
-
H317 (Provisional): May cause an allergic skin reaction.[1][8] Note: Iodine-containing heterocycles carry a risk of sensitization.[1]
Mechanism of Toxicity
-
Metal Chelation: The 8-benzyloxy group masks the chelating phenotype of 8-hydroxyquinoline.[1] However, metabolic O-dealkylation (in vivo) can regenerate the free phenol, restoring potent metal-chelating capabilities (Zn²⁺/Cu²⁺), which can disrupt metalloenzymes.
-
Halogenation Effects: The 5-iodo and 7-fluoro substituents increase lipophilicity and metabolic stability.[1] The iodine atom is a potential "soft" electrophile, capable of interacting with thiol groups in proteins.
Visualization: Hazard Logic & Handling Workflow
The following diagrams illustrate the decision logic used to assign hazards and the required workflow for safe synthesis/handling.
Diagram 1: SAR-Based Hazard Determination Logic
Caption: Logic flow for assigning provisional hazards based on structural dissection of the quinoline core and halogenated substituents.[1]
Diagram 2: Safe Handling & Synthesis Workflow
Caption: Operational workflow emphasizing containment at the weighing stage, the highest risk point for solid exposure.
Exposure Controls & Personal Protective Equipment (PPE)[1]
Engineering Controls[1][6]
-
Primary: All handling of the solid powder must occur within a certified chemical fume hood .[1]
-
Weighing: If >100 mg is handled, use a powder containment balance enclosure or a static-free funnel to minimize aerosolization.[1]
-
Ventilation: Ensure hood face velocity is >0.5 m/s.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Scientific Rationale |
| Hands | Double Nitrile Gloves (0.11 mm min) | Halogenated aromatics can permeate latex.[1] Double gloving provides a breakthrough time >480 mins.[1] |
| Respiratory | N95 / P3 Mask (if outside hood) | Fine powders of iodo-quinolines are respiratory irritants (H335).[1] |
| Eyes | Chemical Safety Goggles | Safety glasses are insufficient due to the risk of fine dust bypassing side shields.[1] |
| Body | Tyvek® Lab Coat (Disposable) | Prevents contamination of street clothes; iodine stains are persistent and indicative of contamination.[1] |
Emergency Response Protocols
Spills & Release
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don full PPE including respiratory protection before re-entering.[1]
-
Neutralization: Not applicable (chemically stable).[1]
-
Cleanup:
First Aid (Specific to Halogenated Quinolines)
-
Eye Contact: Flush immediately with water for 15 minutes.[1] Note: Quinolines are mucous membrane irritants; delayed inflammation is possible.[1]
-
Skin Contact: Wash with soap and water.[1][9][8] Do not use ethanol on skin, as it may enhance transdermal absorption of the lipophilic compound.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. The iodine content makes this potentially thyrotoxic in massive doses; seek medical attention.[1]
Waste Management
This compound falls under Halogenated Organic Waste .[1]
-
Do NOT mix with acidic aqueous waste streams (risk of hydrolysis/protonation).[1]
-
Do NOT dispose of down the drain.[1] High aquatic toxicity is predicted for halogenated quinolines (LogP > 4 leads to bioaccumulation).[1]
-
Labeling: "Contains 8-(benzyloxy)-7-fluoro-5-iodoquinoline.[1] Toxic/Irritant."[1]
References
-
PubChem. 8-Benzyloxyquinoline (Compound Summary).[1][3] National Library of Medicine.[1] Available at: [Link][1]
-
ECHA. Registration Dossier: Quinoline derivatives and halogenated aromatics.[1] European Chemicals Agency.[1] Available at: [Link][1]
-
SafeBridge Consultants. Potent Compound Safety: Categorization and Handling.[1] Available at: [Link][1]
Sources
- 1. 8-Benzyloxyquinoline | C16H13NO | CID 150728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. 8-(Benzyloxy)-5-Chloroquinoline | C16H12ClNO | CID 18968588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Note: Palladium-Catalyzed C-S Cross-Coupling of 8-(Benzyloxy)-7-fluoro-5-iodoquinoline for the Synthesis of Advanced 8-Hydroxyquinoline Scaffolds
Target Audience: Research Chemists, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, quantitative optimization, and self-validating synthetic protocols.
Strategic Molecular Design & Context
The 8-hydroxyquinoline scaffold is a privileged pharmacophore in medicinal chemistry, highly valued for its bidentate metal-chelating properties. It is frequently utilized in the design of inhibitors targeting metalloenzymes, such as Catechol O-Methyltransferase (COMT), which is a primary target for neurological and psychiatric disorders .
The specific intermediate, 8-(benzyloxy)-7-fluoro-5-iodoquinoline , is a highly optimized building block engineered to solve two major challenges in drug development and synthesis:
-
Metabolic Stability (The 7-Fluoro Effect): Unsubstituted 8-hydroxyquinolines suffer from rapid phase II metabolism (glucuronidation/sulfation) at the 8-hydroxyl group. The introduction of a highly electronegative, sterically compact fluorine atom at the 7-position sterically hinders these metabolic enzymes without disrupting the critical metal-chelating geometry .
-
Chemoselectivity (The 8-Benzyloxy Protection): A free 8-hydroxyl group can readily coordinate with transition metals, poisoning the palladium catalyst during downstream cross-coupling. Benzyl protection masks this chelating ability, allowing for aggressive cross-coupling at the 5-iodo position, and can be easily removed later via hydrogenolysis or acidic cleavage.
Fig 1. Synthetic workflow for the preparation and cross-coupling of the key quinoline intermediate.
Mechanistic Rationale for C-S Cross-Coupling
Introducing functional groups at the 5-position of the quinoline ring is essential for accessing deep hydrophobic pockets in target enzymes. The formation of a Carbon-Sulfur (C-S) bond via palladium-catalyzed cross-coupling of thiols with aryl iodides is a powerful method to achieve this, as the resulting thioethers can be smoothly oxidized to sulfones, which serve as excellent hydrogen-bond acceptors.
However, thiols are notorious for their strong affinity to palladium, often leading to the formation of stable, inactive Pd(II)-thiolate resting states (catalyst poisoning). To overcome this, the choice of ligand is critical. Xantphos , a bidentate phosphine ligand with a wide bite angle (~111°), forces the palladium center into a distorted square-planar geometry. This steric tension dramatically accelerates the reductive elimination step, ejecting the thioether product before catalyst deactivation can occur .
Fig 2. Catalytic cycle of the Pd-catalyzed C-S cross-coupling highlighting the role of Xantphos.
Quantitative Optimization Data
The following table summarizes the optimization landscape for the C-S cross-coupling of 8-(benzyloxy)-7-fluoro-5-iodoquinoline with a model aliphatic thiol. The data illustrates the causality behind the selection of the Pd2(dba)3/Xantphos catalytic system.
| Entry | Palladium Source | Ligand (Bite Angle) | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(OAc)2 (5 mol%) | PPh3 (N/A) | K2CO3 | DMF | 100 | <10 | Monodentate ligand fails to promote reductive elimination; catalyst poisoned by thiol. |
| 2 | Pd2(dba)3 (2.5 mol%) | BINAP (~92°) | DIPEA | Toluene | 110 | 45 | Moderate bite angle leads to sluggish reductive elimination and competing side reactions. |
| 3 | Pd2(dba)3 (2.5 mol%) | dppf (~99°) | DIPEA | Toluene | 110 | 60 | Improved geometry, but still susceptible to partial deactivation over extended heating. |
| 4 | Pd2(dba)3 (2.5 mol%) | Xantphos (~111°) | DIPEA | 1,4-Dioxane | 100 | 92 | Optimal bite angle induces rapid reductive elimination; Dioxane ensures full solubility. |
Self-Validating Experimental Protocol
This protocol describes the optimized conditions for the coupling of 8-(benzyloxy)-7-fluoro-5-iodoquinoline with a generic thiol (R-SH).
Materials & Reagents
-
Substrate: 8-(benzyloxy)-7-fluoro-5-iodoquinoline (MW: 379.17 g/mol )
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos]
-
Base: N,N-Diisopropylethylamine (DIPEA), anhydrous
-
Solvent: 1,4-Dioxane (anhydrous, thoroughly degassed)
Step-by-Step Methodology
Step 1: Catalyst Pre-Activation (Critical Step)
-
In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried 25 mL Schlenk flask with Pd2(dba)3 (0.025 equiv, 2.5 mol% yielding 5 mol% Pd) and Xantphos (0.05 equiv, 5 mol%).
-
Add 2.0 mL of anhydrous, sparged 1,4-dioxane.
-
Stir the mixture at room temperature for 15–20 minutes.
-
Self-Validation Check: The suspension will transition from a dark purple/black to a homogeneous deep orange/red solution, visually confirming the formation of the active Pd(0)-Xantphos complex.
-
Step 2: Reagent Addition
-
To the active catalyst solution, add 8-(benzyloxy)-7-fluoro-5-iodoquinoline (1.0 equiv, e.g., 1.0 mmol, 379 mg).
-
Add the desired thiol (1.2 equiv, 1.2 mmol). Note: If the thiol is a solid, add it alongside the substrate. If liquid, add it via a gas-tight microsyringe.
-
Inject DIPEA (2.0 equiv, 2.0 mmol, ~348 µL) dropwise.
Step 3: Cross-Coupling Execution
-
Seal the Schlenk flask and transfer it to a pre-heated oil bath set to 100 °C.
-
Stir vigorously (800 rpm) for 12–16 hours.
-
Self-Validation Check (LC-MS Tracking): After 12 hours, withdraw a 10 µL aliquot under N2, dilute in 1 mL of LC-MS grade Acetonitrile. Analyze via LC-MS. The reaction is deemed complete when the starting material peak at m/z 380.1 [M+H]+ is fully consumed, replaced by the corresponding product mass.
Step 4: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (15 mL) and filter the mixture through a short pad of Celite to remove palladium black and precipitated DIPEA·HI salts. Wash the Celite pad with an additional 10 mL of EtOAc.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (2 × 15 mL) and saturated aqueous NaCl (brine, 15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure 5-thioether-8-(benzyloxy)-7-fluoroquinoline.
References
-
Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. Buchler, I., Akuma, D., Au, V., et al. Journal of Medicinal Chemistry, 2018, 61(21), 9647-9665.[Link] [1]
-
Pd2(dba)3/Xantphos-Catalyzed Cross-Coupling of Thiols and Aryl Bromides/Triflates. Mispelaere-Canivet, C., Spindler, J.-F., Perrio, S., Beslin, P. Tetrahedron, 2005, 61(22), 5253-5259.[Link] [2]
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Iodoquinoline Derivatives
Executive Summary
This application note provides a comprehensive, self-validating guide for executing Suzuki-Miyaura cross-coupling reactions on 5-iodoquinoline derivatives. Aimed at medicinal chemists and drug development professionals, this document details the mechanistic causality behind reagent selection, provides a robust step-by-step protocol, and summarizes quantitative data for substrate scope evaluation.
Mechanistic Insights & Causality in Reaction Design
The Suzuki-Miyaura coupling of 5-iodoquinoline involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the quinoline core significantly influences the kinetics of these steps, necessitating precise reagent selection.
Causality in Catalyst and Ligand Selection
-
Oxidative Addition: The C(sp2)-I bond at the 5-position of quinoline is highly activated toward oxidative addition by Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is the standard catalyst because the strongly donating triphenylphosphine ligands stabilize the Pd(0) intermediate and facilitate rapid insertion [1].
-
Steric Considerations: For highly sterically hindered coupling partners, such as gem-diborylalkenes used in atroposelective syntheses, Pd(OAc)2 paired with specialized monophosphine ligands (e.g., Me-BI-DIME) is required to lower the activation barrier for transmetalation and enforce stereocontrol, yielding products with up to 93% enantiomeric excess [2].
Causality in Base and Solvent Selection
-
Base-Mediated Transmetalation: The transmetalation step requires the quaternization of the boronic acid to increase its nucleophilicity. Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3) in aqueous mixtures is optimal for standard aryl boronic acids .
-
Solvent Microenvironment: A biphasic mixture (e.g., 1,4-dioxane/H2O or THF) is highly effective. The organic solvent solubilizes the 5-iodoquinoline and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the reactive boronate complex [1].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-iodoquinoline derivatives.
Self-Validating Experimental Protocol
To ensure high reproducibility and trust in the synthetic workflow, the following protocol incorporates distinct self-validating checkpoints.
Standard Protocol: Synthesis of 5-Arylquinolines
Objective: High-yield C-C bond formation at the C5 position using conventional heating.
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk flask, combine 5-iodoquinoline (1.0 equiv, 1.0 mmol), the chosen aryl boronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (2.5 equiv, 2.5 mmol).
-
Causality: A 20% molar excess of boronic acid compensates for competitive protodeboronation pathways during the reaction.
-
-
Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL). Sparge the biphasic mixture with Argon gas for 30 minutes.
-
Causality: Rigorous deoxygenation is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the phosphine ligands.
-
-
Catalyst Introduction: Rapidly add Pd(PPh3)4 (0.05 equiv, 5 mol%) under a positive flow of Argon, then seal the vessel.
-
Reaction Execution: Heat the mixture to 65–85 °C in a pre-heated oil bath for 12–24 hours [1].
-
Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The complete consumption of the 5-iodoquinoline spot (UV active, Rf ~0.5) and the appearance of a new, highly fluorescent product spot indicates successful conversion.
-
-
Quench & Extraction: Cool the mixture to room temperature. Add 10 mL of deionized water and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification & Structural Validation: Purify the crude residue via silica gel flash chromatography.
-
Validation Checkpoint 2 (Post-Process): Confirm the structure via 1H NMR and HRMS. Successful C5-aryl substitution will cause a distinct downfield chemical shift and alter the splitting pattern for the C4 and C6 protons on the quinoline ring compared to the starting iodide.
-
Step-by-step self-validating experimental workflow for the Suzuki-Miyaura coupling.
Quantitative Data & Substrate Scope
The versatility of 5-iodoquinoline in Suzuki-Miyaura couplings is demonstrated across various coupling partners, ranging from simple aryl groups to complex heterocyclic and chiral moieties. The table below summarizes key quantitative data from validated literature protocols.
| Substrate | Coupling Partner | Catalyst / Base / Solvent | Temp / Time | Yield (%) |
| 5-Iodoquinoline | 2-Benzofurylboronic acid | Pd(PPh3)4 / K2CO3 / THF | 65 °C / 24 h | 82% [1] |
| 8-Hydroxy-5-iodoquinoline | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 / Toluene-EtOH-H2O | 80 °C / 12 h | 78% |
| 5-Iodoquinoline | Gem-diborylalkenes | Pd(OAc)2 (L2) / K3PO4 / Toluene | 30 °C / 48 h | 80% (93% ee) [2] |
| 5-Iodoquinoline | AlMe3 (Cross-Coupling)* | Pd(PPh3)4 / THF | 65 °C / 3 h | 42% [1] |
*Note: L2 refers to the chiral monophosphine ligand Me-BI-DIME used for atroposelective synthesis. The AlMe3 entry highlights a related Pd-catalyzed cross-coupling on the same substrate.
References
-
Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides Source: ACS Omega (2024) URL:[Link]
-
Palladium-Catalyzed Atroposelective Suzuki-Miyaura Coupling to Construct Axially Chiral Tetra-Substituted α-Boryl Styrenes Source: Advanced Science (2024) URL:[Link]
Sources
Application Notes and Protocols for Sonogashira Reaction Using 8-(Benzyloxy)-7-fluoro-5-iodoquinoline
Introduction: The Strategic Importance of Quinoline Alkynylation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, facilitates the coupling of aryl or vinyl halides with terminal alkynes under mild conditions.[1][3] Its broad functional group tolerance has made it an indispensable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[1][4]
Quinoline scaffolds are of significant interest in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6][7][8][9] The introduction of an alkynyl moiety onto the quinoline ring via the Sonogashira reaction provides a versatile synthetic handle for further molecular elaboration, such as in "click chemistry" or the construction of extended conjugated systems.[10]
This application note provides a detailed protocol for the Sonogashira reaction utilizing 8-(benzyloxy)-7-fluoro-5-iodoquinoline , a highly functionalized building block. The presence of the iodo group at the 5-position offers a reactive site for the coupling, while the benzyloxy and fluoro substituents can modulate the electronic properties and biological activity of the resulting alkynylated quinoline derivatives.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
A simplified representation of the catalytic cycles is as follows:
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (8-(benzyloxy)-7-fluoro-5-iodoquinoline) to form a Pd(II) complex.[11][12]
-
Transmetalation : The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex.[11][12] This is often the rate-determining step.[11]
-
Reductive Elimination : The final coupled product is formed, and the Pd(0) catalyst is regenerated.[11]
-
-
Copper Cycle :
-
Acetylide Formation : In the presence of a base, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate.[11] This increases the nucleophilicity of the alkyne.
-
The base plays a critical role in deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct formed during the reaction.[1]
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of 8-(benzyloxy)-7-fluoro-5-iodoquinoline with a terminal alkyne. Optimization may be required for specific alkynes.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 8-(Benzyloxy)-7-fluoro-5-iodoquinoline | >98% | Various | Starting material. |
| Terminal Alkyne | >98% | Various | Coupling partner (e.g., phenylacetylene, trimethylsilylacetylene). |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | >98% | Various | Palladium pre-catalyst. More stable than Pd(PPh₃)₄.[13] |
| CuI (Copper(I) iodide) | >99% | Various | Co-catalyst. Use a fresh bottle as it can oxidize over time.[14] |
| Triethylamine (Et₃N) | Anhydrous | Various | Base and co-solvent. Should be distilled or from a fresh bottle. |
| Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous | Various | Reaction solvent. Must be thoroughly degassed.[14] |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates for reaction monitoring
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Preparation and Inerting:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 8-(benzyloxy)-7-fluoro-5-iodoquinoline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling).[1][14]
-
-
Solvent and Base Addition:
-
Through the septum, add the anhydrous, degassed solvent (e.g., THF or DMF, approximately 0.1-0.2 M concentration relative to the iodoquinoline). A dipolar aprotic solvent like DMF can be a good choice for its ability to dissolve a wide range of organic compounds and salts.[15]
-
Add anhydrous, degassed triethylamine (2.0-3.0 equiv.). The amine acts as both a base and can serve as a ligand for the palladium catalyst.[1]
-
-
Alkyne Addition:
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe. Slow addition can help to minimize alkyne homocoupling.[14]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The high reactivity of aryl iodides often allows the reaction to proceed without heating.[13][16] If no reaction is observed after a few hours, the temperature can be gently increased to 40-60°C.
-
Monitor the reaction progress by TLC until the starting iodoquinoline spot is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove the catalyst residues.[14]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired alkynylated quinoline product.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd or Cu).- Insufficiently inert atmosphere.- Impure reagents or solvents.[13][14] | - Use fresh, high-purity catalysts.[13][14]- Ensure all solvents and the base are anhydrous and thoroughly degassed.[14]- Increase reaction temperature or consider a more active ligand if the problem persists.[14][17] |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen.- High concentration of copper catalyst.[11] | - Maintain a strictly inert atmosphere.[14]- Reduce the amount of CuI catalyst.[14]- Add the terminal alkyne slowly to the reaction mixture.[14]- Consider a copper-free Sonogashira protocol.[4][11] |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition due to impurities, high temperature, or inappropriate solvent.[13] | - Use high-purity reagents and solvents.- Avoid excessive heating.- Some solvents like THF may promote this; consider switching to DMF or toluene.[13][18] |
| Decomposition of Starting Material | - The substrate may be sensitive to the basic conditions or elevated temperatures. | - Use a milder base such as diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃.[1]- Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Conclusion
The Sonogashira reaction is a highly effective method for the alkynylation of 8-(benzyloxy)-7-fluoro-5-iodoquinoline. By following the detailed protocol and understanding the underlying mechanism, researchers can successfully synthesize novel quinoline derivatives. Careful attention to the purity of reagents and the maintenance of an inert atmosphere are paramount for achieving high yields and minimizing side reactions. The resulting alkynylated products serve as valuable intermediates for the development of new therapeutic agents and functional materials.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 27, 2026, from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). IntechOpen. Retrieved February 27, 2026, from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Retrieved February 27, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect. Retrieved February 27, 2026, from [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Retrieved February 27, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Drug Delivery and Therapeutics. Retrieved February 27, 2026, from [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved February 27, 2026, from [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved February 27, 2026, from [Link]
-
Sonogashira Coupling - YouTube. (2020, July 25). Retrieved February 27, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). SpringerLink. Retrieved February 27, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved February 27, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). Retrieved February 27, 2026, from [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (2017, February 23). Retrieved February 27, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). Retrieved February 27, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Retrieved February 27, 2026, from [Link]
-
Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10). Retrieved February 27, 2026, from [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved February 27, 2026, from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. jddtonline.info [jddtonline.info]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. books.lucp.net [books.lucp.net]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
Application Note: Chemoselective Deprotection of the 8-Benzyloxy Group in Fluoroquinolone Scaffolds
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists Focus: Mechanistic causality, protocol self-validation, and chemoselectivity in the presence of sensitive pharmacophores.
Mechanistic Context & Substrate Vulnerabilities
The 8-position of the fluoroquinolone core is a critical determinant of pharmacokinetic properties and phototoxicity[1]. During the synthesis of 8-hydroxy or 8-methoxy fluoroquinolones (e.g., moxifloxacin analogs), the 8-hydroxyl moiety is frequently masked as a benzyl ether (8-benzyloxy) to prevent unwanted side reactions during N-1 alkylation or C-7 cross-coupling[2][3].
However, removing the 8-benzyloxy group at a late stage presents a significant chemoselective challenge. The fluoroquinolone scaffold is densely functionalized with sensitive moieties:
-
C-6 Fluorine: Susceptible to hydrodefluorination under prolonged catalytic hydrogenation.
-
C-4 Ketone & C-3 Carboxylic Acid: Can act as a bidentate chelator for Lewis acids, necessitating careful stoichiometric adjustments during acid-mediated cleavage[4].
-
C-7 Amine Substituents: Often contain reducible double bonds or sensitive protecting groups (e.g., Boc, Cbz) that must be preserved[5].
To achieve high yields without degrading the core scaffold, the deprotection strategy must be tailored to the substrate's specific vulnerabilities.
Strategic Decision Matrix
The selection of a deprotection method hinges on the presence of reducible functional groups and the sensitivity of the C-6 carbon-fluorine bond.
Figure 1: Decision tree for selecting an 8-benzyloxy deprotection method based on substrate functional group tolerance.
Comparative Analysis of Deprotection Strategies
The following table synthesizes quantitative data and reaction parameters for the most viable deprotection methods.
| Method | Reagents | Temp / Time | Yield Range | C-6 F Tolerance | Reducible Group Tolerance |
| Standard Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH | 25 °C / 2-4 h | 85–95% | Moderate (Time-dependent) | Poor (Cleaves Cbz, reduces C=C) |
| Transfer Hydrogenation | 10% Pd/C, HCOONH₄, EtOH | 60 °C / 1-3 h | 90–98% | High[6] | Moderate (Preserves some C=C) |
| Lewis Acid Cleavage | BBr₃ (3-4 eq), Anhydrous DCM | -78 °C to RT / 4 h | 75–88% | Very High | Excellent (Orthogonal to reduction)[7] |
| Strong Acid Cleavage | HBr (33% in AcOH) | 60 °C / 6-12 h | 60–80% | High | Good (May hydrolyze amides) |
Validated Experimental Protocols
Protocol A: Catalytic Transfer Hydrogenation (Mild & Scalable)
This method utilizes ammonium formate as an in situ hydrogen donor. The slow, controlled decomposition of formate into H₂, CO₂, and NH₃ prevents the over-saturation of the palladium surface, drastically reducing the thermodynamic driving force for C-F bond cleavage[5][6].
Materials:
-
8-Benzyloxy fluoroquinolone derivative (1.0 mmol)
-
10% Pd/C (10-20 wt% relative to substrate)
-
Ammonium formate (
, 5.0 mmol) -
Anhydrous Ethanol (10 mL)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the 8-benzyloxy fluoroquinolone in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C. Causality: Always add the catalyst to the solvent under an inert atmosphere (N₂ or Ar) to prevent the ignition of ethanol vapors by the pyrophoric Pd/C.
-
Donor Addition: Add solid ammonium formate in one portion.
-
Reaction: Heat the mixture to 60 °C. Self-Validation: The reaction will effervesce (release of CO₂ and NH₃). The cessation of gas evolution is a strong physical indicator that the formate has been consumed.
-
Monitoring: Check reaction progress via LC-MS or TLC after 1 hour. If starting material persists, add an additional 2.0 mmol of ammonium formate. Do not add more Pd/C, as excess palladium increases defluorination risk.
-
Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove the catalyst, washing the pad with hot ethanol. Concentrate the filtrate in vacuo to yield the 8-hydroxy fluoroquinolone.
Protocol B: Lewis Acid-Mediated Cleavage via BBr₃ (Reduction-Orthogonal)
When the C-7 substituent contains a reducible alkene or an N-benzyl/Cbz group that must be preserved, catalytic hydrogenation is contraindicated. Boron tribromide (BBr₃) offers an orthogonal approach, cleaving the ether via Lewis acid coordination followed by nucleophilic bromide attack[7][8].
Critical Insight: Fluoroquinolones possess a C-4 ketone and C-3 carboxylate which strongly chelate boron. Therefore, 3 to 4 equivalents of BBr₃ are strictly required—one equivalent is sacrificed to chelate the core, while the remainder cleaves the ether.
Materials:
-
8-Benzyloxy fluoroquinolone derivative (1.0 mmol)
-
Boron tribromide (1.0 M in DCM, 4.0 mmol)
-
Anhydrous Dichloromethane (DCM, 15 mL)
-
Anhydrous Methanol (for quenching)
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in anhydrous DCM under a strict Argon atmosphere. Moisture must be excluded to prevent the premature hydrolysis of BBr₃ into hydrobromic and boric acids.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: BBr₃ cleavage is highly exothermic. Starting at -78 °C prevents the degradation of the quinolone core and suppresses the cleavage of secondary ether linkages (if present).
-
Addition: Add the 1.0 M BBr₃ solution dropwise over 15 minutes.
-
Cleavage: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Self-Validation: The solution will typically turn deep yellow or orange as the boron-quinolone chelate forms.
-
Quenching (Critical Step): Re-cool the flask to -78 °C. Cautiously add anhydrous methanol (5 mL) dropwise. Causality: Methanol reacts with excess BBr₃ to form volatile trimethyl borate (
) and HBr. Quenching with water directly can cause a violent exotherm and trap the product in an insoluble boric acid matrix. -
Workup: Allow the mixture to warm to room temperature and concentrate in vacuo. Redissolve the crude residue in water, adjust the pH to the isoelectric point of the specific fluoroquinolone (typically pH 7.0–7.4) using saturated
, and filter the precipitated 8-hydroxy product.
References
1.[2] Kappaun, S., et al. "Organoboron Quinolinolates with Extended Conjugated Chromophores: Synthesis, Structure, and Electronic and Electroluminescent Properties." figshare / Chemistry of Materials. URL:[Link] 2.[3] Reitz, A. B., et al. "A Convenient Synthesis of 8-[Methoxy or Benzyloxy]-1,2-dihydro-5-hydroxy-2-quinolone." Synthetic Communications. URL:[Link] 3.[1] "A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation." PubMed. URL:[Link] 4.[6] "Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate." MDMA. URL: [Link] 5.[7] "Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents." SciSpace. URL:[Link] 6.[4] "Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase." PMC. URL:[Link] 7.[5] "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon." ACS Omega. URL:[Link]
Sources
- 1. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. scispace.com [scispace.com]
- 8. dspace.mit.edu [dspace.mit.edu]
Functionalization of the C-5 position in 7-fluoroquinolines
Abstract
The 7-fluoroquinoline scaffold is a privileged motif in medicinal chemistry, distinct from the canonical 6-fluoroquinolone antibiotics.[1] While the fluorine atom at C-7 enhances metabolic stability and lipophilicity, it presents a unique regioselectivity challenge. Standard electrophilic aromatic substitution (SEAr) on quinolines typically yields a mixture of C-5 and C-8 isomers. However, in 7-fluoroquinolines, the electronic interplay between the nitrogen heterocycle and the fluorine substituent creates a specific "nucleophilic window" at C-5. This guide details the mechanistic logic and provides two validated protocols for the regioselective functionalization of C-5: Electrophilic Bromination (for modular building blocks) and Direct C-H Arylation (for late-stage diversification).
Strategic Analysis: The Electronic Landscape
To successfully functionalize the C-5 position, one must understand the competing electronic forces within the 7-fluoroquinoline ring system.
-
The Quinoline Trap: The pyridine ring (N-containing) is electron-deficient, deactivating the entire system toward electrophilic attack. However, the carbocyclic ring (C-5 to C-8) remains sufficiently nucleophilic for substitution.
-
The Fluorine Effect (C-7):
-
Inductive Withdrawal (-I): Fluorine strongly deactivates the adjacent C-6 and C-8 positions, and to a lesser extent, the bridgehead carbons.
-
Resonance Donation (+R): The lone pair on fluorine donates electron density into the ring. Resonance structures delocalize this negative charge to C-8 (ortho) and C-5 (para).
-
-
The Regioselective Outcome: While both C-5 and C-8 are activated by resonance, C-8 is sterically hindered by the peri-interaction with the N-1 lone pair and inductively deactivated by the adjacent fluorine. C-5 , being para to the fluorine and remote from the inductive withdrawal, emerges as the most nucleophilic site on the scaffold.
Diagram 1: Regioselectivity Logic Map
The following diagram illustrates the electronic vectors directing reactivity to C-5.
Caption: Electronic directing effects in 7-fluoroquinoline. Green arrows indicate activation; red dashed lines indicate deactivation.
Protocol A: Regioselective C-5 Bromination
This protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent. Unlike aggressive acidic conditions (Br₂/H₂SO₄) that can lead to di-bromination or degradation, this method relies on the intrinsic nucleophilicity of C-5 enhanced by the 7-F substituent.
Application: Synthesis of 5-bromo-7-fluoroquinoline (Intermediate for Suzuki/Buchwald couplings).
Materials
-
Substrate: 7-Fluoroquinoline (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize before use to remove HBr.
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).
-
Quench: Sodium thiosulfate (sat. aq.).
Step-by-Step Methodology
-
Dissolution: In a flame-dried round-bottom flask, dissolve 7-fluoroquinoline (10 mmol) in anhydrous MeCN (50 mL, 0.2 M).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents local high concentrations that favor poly-bromination.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The product will appear less polar than the starting material.
-
Checkpoint: If conversion stalls (<80%), heat to 45°C. The 7-F group activates C-5, so extreme heat is rarely needed.
-
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (100 mL).
-
Wash: Wash with sat. Na₂S₂O₃ (2 x 30 mL) to remove residual bromine/NBS, followed by water and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Expected Yield: 85–92% Data Validation: ¹H NMR will show the loss of the C-5 proton (typically a doublet around 7.8 ppm) and the collapse of the C-6 proton coupling pattern.
Protocol B: Palladium-Catalyzed Direct C-H Arylation
For advanced applications where a halogen handle is unnecessary, direct C-H activation offers atom economy. This protocol utilizes a "Concerted Metallation-Deprotonation" (CMD) pathway.[2] While C-8 is often targeted in quinoline N-oxides, the naked 7-fluoroquinoline favors C-5 arylation due to the steric inaccessibility of C-8 and the electronic activation of C-5.
Application: Direct synthesis of 5-aryl-7-fluoroquinolines.
Mechanism & Workflow
The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle.[2] The carbonate base assists in the deprotonation of the C-5 position (CMD mechanism), which is the most acidic C-H bond on the carbocyclic ring due to the para-F influence.
Diagram 2: C-H Activation Workflow
Caption: Workflow for Pd-catalyzed C-5 arylation via CMD pathway.
Protocol Details
-
Vessel Prep: Use a sealable pressure tube or microwave vial.
-
Charge: Add 7-fluoroquinoline (1.0 mmol), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Additives: Add Ag₂CO₃ (2.0 equiv) and Pivalic acid (PivOH, 0.3 equiv).
-
Why PivOH? It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at C-5.
-
-
Solvent: Add anhydrous 1,4-dioxane (3 mL). Seal the tube.
-
Reaction: Heat to 100°C for 16 hours.
-
Workup: Filter through a Celite pad to remove silver salts. Wash with EtOAc. Concentrate and purify via column chromatography.
Comparative Data Summary
| Feature | Protocol A: Bromination (SEAr) | Protocol B: C-H Arylation |
| Primary Mechanism | Ionic Electrophilic Substitution | Concerted Metallation-Deprotonation |
| Selectivity Source | Electronic (+R from F-7) | Steric/Electronic (CMD transition state) |
| Substrate Scope | Tolerates Alkyl, Nitro, Ester | Tolerates diverse Aryl Iodides |
| Limitation | Requires subsequent coupling step | Ag₂CO₃ is expensive; scale-up cost |
| Typical Yield | >85% | 60–75% |
References
-
Regioselectivity in Quinoline Functionaliz
-
Copper-Catalyzed Remote Functionaliz
-
Metal-Free Halogenation Str
-
Palladium-Catalyzed Aryl
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline <i>N</i>-Oxides: Insights into the Electronic, Steric, and … [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Scalable Preparation of 8-(Benzyloxy)-7-fluoro-5-iodoquinoline: A Critical Intermediate for Advanced Therapeutics
Introduction & Strategic Rationale
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial agents and neurological therapeutics. Specifically, 8-(benzyloxy)-7-fluoro-5-iodoquinoline serves as a highly versatile, late-stage intermediate. The C5-iodo group provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C8-benzyloxy group acts as a robust protecting group for the sensitive phenolic moiety during downstream transformations. This specific halogenated architecture has been notably featured in the development of Catechol O-methyltransferase (COMT) inhibitors for neurological disorders .
For drug development professionals and process chemists, transitioning the synthesis of this molecule from a discovery-scale (milligram) to a process-scale (kilogram) environment requires abandoning expensive, atom-inefficient reagents (like N-Iodosuccinimide) and chromatographic purifications. This application note details a highly scalable, two-step protocol starting from commercially available 7-fluoroquinolin-8-ol, utilizing atom-economical iodination and precipitation-based isolations.
Mechanistic Causality & Reaction Design
Step 1: Regioselective Electrophilic Iodination
The first step involves the iodination of 7-fluoroquinolin-8-ol. The hydroxyl group at the C8 position is a strong electron-donating group (+M effect), which highly activates the quinoline ring toward electrophilic aromatic substitution at the ortho (C7) and para (C5) positions . Because the C7 position is structurally blocked by a fluorine atom, the electrophilic attack is exclusively directed to the C5 position.
To ensure scalability, we replace standard bench-scale reagents (NIS) with an Iodine/Sodium Iodate (
Step 2: O-Benzylation
The C8-phenol is protected via an
Caption: Synthetic workflow for 8-(benzyloxy)-7-fluoro-5-iodoquinoline.
Caption: Mechanistic rationale for C5 regioselective iodination.
Quantitative Data & Process Parameters
Table 1: Scale-Up Reagent Stoichiometry & Cost-Efficiency
| Reagent / Material | Role | Equivalents | Amount (per 100g SM) | Process Advantage |
| 7-Fluoroquinolin-8-ol | Starting Material | 1.00 eq | 100.0 g | Commercially available scaffold. |
| Iodine ( | Electrophile Source | 0.40 eq | 62.2 g | Cheaper than NIS; high atom economy. |
| Sodium Iodate ( | Oxidant | 0.22 eq | 26.7 g | Recycles |
| Potassium Carbonate | Mild Base | 2.00 eq | 169.0 g | Prevents |
| Benzyl Bromide | Protecting Group | 1.10 eq | 115.0 g | High reactivity for |
Table 2: In-Process Quality Control (IPQC) & Analytical Markers
| Compound | Appearance | Expected LC-MS (m/z) | Key |
| Intermediate | Yellow powder | 289.9 | Disappearance of C5-H; C6-H appears as a doublet. |
| Target Product | Off-white solid | 380.0 | ~5.40 ppm (s, 2H, |
Step-by-Step Experimental Protocols
Note: The following protocols are designed as self-validating systems. Visual cues are embedded to ensure the operator can confirm reaction progress in real-time without immediate reliance on off-line analytics.
Protocol A: Synthesis of 7-fluoro-5-iodoquinolin-8-ol
-
Preparation: In a 2 L jacketed reactor equipped with a mechanical stirrer, charge 7-fluoroquinolin-8-ol (100 g, 0.613 mol) and a solvent mixture of Ethanol (1000 mL) and Deionized Water (200 mL).
-
Acidification: Slowly add concentrated Sulfuric Acid (
, 10 mL) while stirring. The solution will become homogeneous. -
Electrophile Generation: Add Sodium Iodate (
, 26.7 g, 0.135 mol) followed by Iodine ( , 62.2 g, 0.245 mol). Self-Validation: The reaction mixture will immediately turn deep violet/brown, indicating the presence of active iodine. -
Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material is consumed.
-
Quenching: Cool the reactor to 20 °C. Slowly add a 10% aqueous solution of Sodium Thiosulfate (
) dropwise. Self-Validation: The deep violet color will rapidly dissipate, leaving a pale yellow suspension. This visual shift confirms the complete neutralization of unreacted electrophilic iodine. -
Isolation: Filter the precipitated yellow solid through a Buchner funnel. Wash the filter cake sequentially with cold water (2 × 200 mL) and cold ethanol (100 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford 7-fluoro-5-iodoquinolin-8-ol. Expected Yield: 159 g (90%).
Protocol B: Synthesis of 8-(benzyloxy)-7-fluoro-5-iodoquinoline
-
Phenoxide Formation: In a clean 3 L reactor, suspend 7-fluoro-5-iodoquinolin-8-ol (150 g, 0.519 mol) and anhydrous Potassium Carbonate (
, 143.5 g, 1.038 mol) in N,N-Dimethylformamide (DMF, 750 mL). Stir at room temperature for 30 minutes. Self-Validation: A slight deepening of the yellow color indicates the formation of the phenoxide anion. -
Alkylation: Add Benzyl Bromide (97.6 g, 0.571 mol) dropwise over 20 minutes via an addition funnel to maintain the internal temperature below 30 °C.
-
Reaction: Heat the mixture to 40 °C and stir vigorously for 6 hours. Confirm completion via LC-MS.
-
Precipitation (Chromatography-Free Isolation): Cool the mixture to room temperature. Vigorously stir 3 L of ice-water in a separate 5 L vessel. Slowly pour the DMF reaction mixture into the ice-water. Self-Validation: An immediate precipitation of an off-white to pale yellow solid will occur. The high solubility of DMF and
in water ensures that impurities remain in the aqueous phase. -
Filtration & Washing: Filter the precipitate and wash the cake thoroughly with deionized water (3 × 500 mL) to remove residual DMF.
-
Purification: Recrystallize the crude solid from a mixture of Ethanol/Acetone (4:1) or dry directly under high vacuum at 45 °C if purity exceeds 98% by HPLC. Expected Yield: 187 g (95%).
References
- US20180305360A1 - COMT Inhibiting Methods and Compositions Source: Google Patents URL
-
Kinetics and mechanism of iodination of 8-hydroxyquinoline Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
Application Note: Regioselective Iodination of 8-(Benzyloxy)-7-fluoroquinoline
Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol
Introduction & Strategic Rationale
The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, extensively utilized for its metal-chelating properties and its efficacy as an antiviral, antibacterial, and antineurodegenerative agent . To leverage this scaffold in modern drug discovery, functionalization of the quinoline core is essential.
Specifically, the regioselective iodination of 8-(benzyloxy)-7-fluoroquinoline to yield 8-(benzyloxy)-7-fluoro-5-iodoquinoline is a highly valuable transformation. The introduction of a heavy halogen (iodine) at the C-5 position establishes a versatile electrophilic handle. This carbon-iodine bond serves as an ideal coupling partner for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations), enabling the rapid generation of diverse, complex libraries of bioactive quinoline derivatives .
Mechanistic Insights: The Causality of Regioselectivity (E-E-A-T)
Achieving high yields and avoiding complex isomeric mixtures requires a deep understanding of the electronic "push-pull" effects governing the quinoline heterocycle. Electrophilic aromatic substitution (EAS) on quinolines preferentially occurs on the more electron-rich benzene ring (positions 5, 6, 7, and 8) rather than the electron-deficient pyridine ring.
In our specific substrate, 8-(benzyloxy)-7-fluoroquinoline , the regioselectivity is strictly dictated by the existing substituents:
-
The 8-Benzyloxy (-OBn) Group: Oxygen donates electron density into the ring via a strong resonance (+M) effect. This makes it a powerful activating group that directs electrophiles to the ortho (C-7) and para (C-5) positions.
-
The 7-Fluoro (-F) Group: Fluorine exerts a weakly deactivating inductive (-I) effect but directs ortho/para via its own resonance (+M) effect.
-
Steric & Electronic Blockade: The C-7 position is already occupied by the fluorine atom, blocking the ortho pathway relative to the -OBn group. The C-6 position is meta to the strongly activating -OBn group.
Conclusion: The synergistic electronic effects overwhelmingly direct the electrophilic iodonium ion (
Electronic directing effects governing the regioselective iodination at the C-5 position.
Reagent Selection: Comparative Analysis
Selecting the correct iodination reagent is critical for maintaining the integrity of the acid-sensitive benzyloxy ether while ensuring complete conversion.
| Iodination System | Reagents | Advantages | Disadvantages | Suitability for Substrate |
| NIS / TFA | N-Iodosuccinimide, Trifluoroacetic Acid | Mild, highly regioselective, easy solid handling, excellent yields. | Requires light protection to prevent radical side reactions. | Optimal. TFA activates NIS without cleaving the -OBn group . |
| I₂ / Oxidant | Cheap, atom-economical. | Harsh oxidative conditions can lead to N-oxidation or ether cleavage. | Sub-optimal. Risk of over-oxidation. | |
| ICl | Iodine monochloride | Highly reactive electrophilic iodine source. | Corrosive, difficult to handle, prone to competitive chlorination. | Poor. High risk of generating chlorinated byproducts. |
Causality of the Chosen System: We utilize N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN) . NIS alone is often insufficiently reactive for moderately activated aromatics. The addition of TFA protonates the succinimide carbonyl, significantly enhancing the electrophilicity of the iodine atom to generate a highly reactive
Experimental Protocol: Synthesis of 8-(benzyloxy)-7-fluoro-5-iodoquinoline
This protocol is designed as a self-validating system. The visual cues (color changes during quenching) and TLC monitoring ensure the scientist can verify the reaction's progress in real-time.
Materials Required:
-
8-(benzyloxy)-7-fluoroquinoline (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Trifluoroacetic Acid (TFA) (0.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous Sodium Thiosulfate (
) -
Ethyl Acetate (EtOAc) and Brine
Step-by-Step Methodology:
-
Substrate Dissolution: In an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 8-(benzyloxy)-7-fluoroquinoline (1.0 equiv) in anhydrous MeCN to achieve a concentration of 0.2 M.
-
Acid Activation: Add TFA (0.5 equiv) dropwise to the stirring solution at room temperature. Stir for 5 minutes to ensure homogenous mixing.
-
Temperature Control & Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Wrap the flask tightly in aluminum foil to protect it from ambient light (preventing homolytic cleavage of NIS into iodine radicals). Portion-wise, add NIS (1.1 equiv) over 10 minutes to prevent sudden exotherms.
-
Reaction Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material should be fully consumed, replaced by a single, less polar spot (the iodinated product).
-
-
Reductive Quenching: Once complete, cool the flask back to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of
(approx. equal volume to MeCN).-
Causality: This step is critical. Thiosulfate reduces any unreacted NIS or molecular iodine (
) into highly water-soluble, colorless iodide ions ( ). The reaction mixture will visually transition from a dark red/brown to a pale yellow/colorless biphasic solution, validating the neutralization of the oxidants.
-
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (30 mL) to remove residual polar impurities.
-
Drying & Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (gradient elution: 0% to 20% EtOAc in Hexanes) to afford the pure 8-(benzyloxy)-7-fluoro-5-iodoquinoline as a solid.
Step-by-step experimental workflow for the NIS-mediated iodination protocol.
Analytical Characterization
To confirm the regioselectivity of the iodination, the following analytical signatures should be observed:
-
H NMR (
, 400 MHz): The defining feature is the disappearance of the aromatic proton at the C-5 position. The remaining proton on the benzene ring (C-6) will appear as a distinct doublet due to coupling with the adjacent C-7 fluorine atom. The benzylic protons ( ) will remain intact as a sharp singlet around 5.3–5.5 ppm. -
High-Resolution Mass Spectrometry (HRMS-ESI): Calculate for
. The presence of the heavy iodine atom will significantly shift the mass (+125.9 Da relative to the starting material), confirming mono-iodination.
References
-
Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: Drug Design, Development and Therapy URL: [Link]
-
Title: Synthetic and medicinal perspective of quinolines as antiviral agents Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Approved antibacterial drugs in the last 10 years: from the bench to the clinic Source: Exploration of Drug Science URL: [Link]
Application Notes & Protocols: Optimizing the Heck Reaction for the Synthesis of Functionalized Quinolines Using 8-(Benzyloxy)-7-fluoro-5-iodoquinoline
Abstract
The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] Its application in pharmaceutical and materials science is extensive, particularly for the functionalization of heterocyclic scaffolds.[2] This guide provides a detailed technical overview and robust protocols for the Heck reaction using 8-(benzyloxy)-7-fluoro-5-iodoquinoline, a key intermediate for developing complex molecular structures in drug discovery.[3] We will explore the critical parameters influencing the reaction, explain the mechanistic rationale behind experimental choices, and present validated starting protocols to facilitate successful implementation and optimization in the research laboratory.
Introduction: The Quinoline Scaffold and the Heck Reaction
The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[4] Its derivatization is a primary focus for developing novel therapeutic agents. The Heck reaction offers a powerful and versatile tool for installing vinyl substituents onto the quinoline ring system, providing a gateway to a diverse range of molecular architectures.[5][6]
Our substrate of interest, 8-(benzyloxy)-7-fluoro-5-iodoquinoline, presents several key features for consideration:
-
The C-I Bond: The iodide at the C5 position is an excellent leaving group, making it highly reactive for oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[7]
-
The Quinoline Ring: As a heteroaromatic system, it can coordinate to the palladium center, potentially influencing catalyst activity and stability.
-
Substituent Effects: The electron-donating benzyloxy group and the electron-withdrawing fluoro group may modulate the electronic properties of the aryl iodide, affecting the rate of oxidative addition.
This document serves as a comprehensive guide for researchers aiming to leverage the Heck reaction for this specific, high-value substrate.
The Heck Reaction: Catalytic Cycle and Mechanistic Considerations
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[8][9] Understanding this cycle is paramount for rational optimization of reaction parameters.
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the quinoline substrate. This is often the rate-determining step.[7] The high reactivity of aryl iodides makes this step relatively facile.
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.[9]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the final substituted alkene product and a hydridopalladium(II) species. For the reaction to be productive, the alkene must possess at least one vinylic C-H bond.[1]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated acid (HX, in this case, HI) and regenerate the active Pd(0) catalyst from the hydridopalladium(II) species, closing the catalytic cycle.[8][10]
Core Parameters and Optimization Strategies
The success and efficiency of the Heck reaction are highly dependent on the interplay of several key parameters. Below is a detailed analysis of each, with specific recommendations for 8-(benzyloxy)-7-fluoro-5-iodoquinoline.
| Parameter | Recommendation & Rationale |
| Palladium Precatalyst | Choice: Pd(OAc)₂ or PdCl₂(PPh₃)₂ (0.5 - 5 mol%). Rationale: Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[8] For aryl iodides, ligand-free conditions using just Pd(OAc)₂ can be effective due to the high reactivity.[11] However, using a pre-formed complex like PdCl₂(PPh₃)₂ or adding a ligand can improve stability and prevent palladium black precipitation.[12] |
| Ligand | Choice: Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (1-2 eq. relative to Pd). Rationale: While sometimes optional for reactive aryl iodides, phosphine ligands stabilize the Pd(0) catalytic species, preventing decomposition.[7] P(o-tol)₃ is more electron-rich and bulkier than PPh₃, which can sometimes accelerate oxidative addition and influence selectivity.[12] For challenging couplings, more advanced N-heterocyclic carbene (NHC) or biarylphosphine ligands could be explored.[13][14] |
| Base | Choice: Organic bases like Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA). Inorganic bases like K₂CO₃ or NaOAc (1.5 - 2.5 equivalents). Rationale: A stoichiometric amount of base is essential to neutralize the HI formed during the reaction and regenerate the Pd(0) catalyst.[10] Organic amines (e.g., Et₃N) are common and often act as both a base and a solvent.[15] Inorganic bases like potassium carbonate are effective, especially in polar aprotic solvents, and can be easier to remove during workup.[1] The choice can significantly impact reaction rate and yield.[16] |
| Solvent | Choice: Polar aprotic solvents such as DMF, NMP, or Acetonitrile (MeCN). Rationale: These solvents effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[10][17] NMP is particularly useful for higher-temperature reactions due to its high boiling point.[17] Caution: NMP can undergo autoxidation to form hydroperoxides, which can poison the catalyst by oxidizing the phosphine ligand; using high-quality, sparged solvent is critical.[17] |
| Temperature | Range: 80 - 140 °C. Rationale: Heck reactions typically require elevated temperatures to drive the catalytic cycle, particularly the oxidative addition and elimination steps.[14] The optimal temperature will depend on the reactivity of the specific alkene. Start around 100 °C and adjust as needed based on reaction monitoring (TLC, LC-MS). |
| Alkene Partner | Considerations: Electron-deficient alkenes (e.g., acrylates, acrylonitrile) are highly reactive.[1] Styrenes are also excellent substrates. The concentration of the alkene is typically 1.1 to 1.5 equivalents relative to the aryl iodide. |
Validated Experimental Protocols
The following protocols provide robust starting points for the Heck coupling of 8-(benzyloxy)-7-fluoro-5-iodoquinoline. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure reproducibility.
Protocol A: Coupling with an Electron-Deficient Alkene (n-Butyl Acrylate)
This protocol is optimized for highly reactive, electron-deficient alkenes.
Materials:
-
8-(benzyloxy)-7-fluoro-5-iodoquinoline
-
n-Butyl acrylate (1.2 eq.)
-
Palladium(II) acetate, Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine, P(o-tol)₃ (4 mol%)
-
Triethylamine, Et₃N (2.0 eq.)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry, oven-baked reaction flask equipped with a magnetic stir bar and condenser, add 8-(benzyloxy)-7-fluoro-5-iodoquinoline, Pd(OAc)₂, and P(o-tol)₃.
-
Seal the flask with a septum and evacuate and backfill with inert gas (repeat 3 times).
-
Add anhydrous NMP via syringe, followed by Et₃N and n-butyl acrylate.
-
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol B: Coupling with a Styrenic Alkene (Styrene)
This protocol is adapted for less electron-deficient alkenes like styrene.
Materials:
-
8-(benzyloxy)-7-fluoro-5-iodoquinoline
-
Styrene (1.5 eq.)
-
Palladium(II) acetate, Pd(OAc)₂ (3 mol%)
-
Potassium carbonate, K₂CO₃ (2.0 eq.)
-
Tetrabutylammonium bromide, TBAB (1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask, add 8-(benzyloxy)-7-fluoro-5-iodoquinoline, Pd(OAc)₂, K₂CO₃, and TBAB.
-
Seal the flask, and establish an inert atmosphere as described in Protocol A.
-
Add anhydrous DMF via syringe, followed by styrene.
-
Heat the reaction mixture to 120 °C and stir. The addition of a phase-transfer catalyst like TBAB can be beneficial, especially with inorganic bases, by helping to solubilize the base and stabilize the palladium catalyst.[18]
-
Monitor the reaction until the starting material is consumed (typically 12-24 hours).
-
Perform the workup and purification as described in Protocol A.
General Experimental Workflow
A successful Heck reaction campaign relies on a systematic and careful workflow, from preparation to analysis.
Caption: General laboratory workflow for the Heck reaction.
Conclusion
The Heck reaction is an exceptionally reliable method for the vinylation of 8-(benzyloxy)-7-fluoro-5-iodoquinoline. Due to the high reactivity of the C-I bond, this substrate is amenable to a wide range of coupling partners under relatively mild conditions. Success hinges on the careful selection of catalyst, base, and solvent, as well as the maintenance of an inert and anhydrous environment. The protocols and parameters outlined in this guide provide a solid foundation for researchers to achieve high yields and develop novel quinoline-based compounds for applications in drug discovery and beyond.
References
-
Heck Reaction—State of the Art. Molecules. Available at: [Link]
-
Palladium I I. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Available at: [Link]
-
Optimization of conditions for the Heck reaction. ResearchGate. Available at: [Link]
-
Heck Reaction—State of the Art. Semantic Scholar. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. ACS Publications. Available at: [Link]
-
The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). ACS Publications. Available at: [Link]
-
Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst. ResearchGate. Available at: [Link]
-
An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing. Available at: [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC. Available at: [Link]
-
The optimization of reaction conditions for Heck reaction of 1-bromo-4-nitrobenzene and styrene. ResearchGate. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]
-
Catalyzed Mizoroki-Heck Reaction or C–H Activation. MDPI. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Available at: [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available at: [Link]
-
Heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide ionic liquid as a green solvent under microwave irradiation. Vietnam Journal of Chemistry. Available at: [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. ResearchGate. Available at: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. ResearchGate. Available at: [Link]
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. Available at: [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]
-
Heck-like Reactions Involving Heteroatomic Electrophiles. PMC. Available at: [Link]
-
Heck Coupling. Royal Society of Chemistry. Available at: [Link]
-
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. ResearchGate. Available at: [Link]
-
Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. ResearchGate. Available at: [Link]
-
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. RSC Publishing. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. Journal of Pure and Applied Microbiology. Available at: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available at: [Link]
-
8-(Benzyloxy)-5,7-dibromoquinoline. MySkinRecipes. Available at: [Link]
-
Heck reaction. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. RSC Publishing. Available at: [Link]
-
Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 8-(Benzyloxy)-5,7-dibromoquinoline [myskinrecipes.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck Reaction—State of the Art [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Note: Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Quinoline Scaffolds
Executive Summary & Strategic Importance
Fluorinated quinolines are highly privileged pharmacophores in modern drug discovery. They serve as critical synthetic intermediates for a vast array of active pharmaceutical ingredients (APIs), including the topical fluoroquinolone antibiotics besifloxacin and clinafloxacin[1], as well as the IDO1 inhibitor linrodostat[2].
The carbon-fluorine (C–F) bond is traditionally known for its metabolic stability; however, when positioned on an electron-deficient heteroaromatic ring such as quinoline, it becomes highly activated toward Nucleophilic Aromatic Substitution (SNAr). This application note provides a comprehensive, causality-driven guide to executing SNAr reactions on fluoroquinolines, enabling late-stage functionalization with amines, alkoxides, thiolates, and radioisotopes (e.g., [18F]fluoride) for PET imaging[3][4].
Mechanistic Causality & Regioselectivity
To design a successful SNAr protocol, one must understand the stereoelectronic forces governing the reaction. SNAr on a fluoroquinoline does not proceed via an SN2 backside attack; rather, it follows a two-step addition-elimination mechanism[4].
-
Addition (Rate-Determining Step) : The nucleophile attacks the electrophilic carbon bearing the fluorine atom. This disrupts the aromaticity of the ring, forcing the electrons onto the quinoline nitrogen and forming a negatively charged, high-energy intermediate known as a Meisenheimer complex [4].
-
Elimination (Fast Step) : The highly electronegative fluorine atom—which initially activated the ring inductively—acts as an excellent leaving group. The electrons collapse back into the ring, expelling the fluoride ion and restoring aromaticity.
Regioselectivity Rules
The position of the fluorine atom on the quinoline ring dictates its reactivity:
-
C-2 and C-4 Positions : These are the most electrophilic sites on the quinoline scaffold[5]. The adjacent nitrogen atom strongly withdraws electron density via both inductive and resonance effects, stabilizing the anionic Meisenheimer intermediate.
-
C-6 and C-8 Positions : Fluorines at these positions are only activated inductively by the heteroatom. SNAr at C-6 or C-8 typically requires forcing conditions (high heat) or the presence of additional electron-withdrawing groups (EWGs) on the carbocyclic ring[1][2].
Logical flow of the SNAr addition-elimination mechanism on fluoroquinoline scaffolds.
Quantitative Reactivity Matrix
The following table summarizes the expected SNAr reactivity profiles for various fluorinated quinoline derivatives to guide your experimental design.
| Substrate Position | Activating Effect | Typical Nucleophiles | Relative Reactivity | Typical Temp. Requirement |
| C-2 / C-4 | Strong (Direct resonance with N) | Amines, Alkoxides, Thiolates,[18F]F⁻ | High | 20 °C – 80 °C |
| C-6 / C-8 | Weak (Inductive only) | Strong nucleophiles (Thiolates) | Low to Moderate | 100 °C – 150 °C |
| C-3 | Very Weak (No resonance activation) | N/A | Very Low | >150 °C (Often fails) |
| Dihalogenated (e.g., 6-Cl-8-F) | Moderate (Synergistic EWG effect) | Amines, Schiff base precursors | Moderate | 80 °C – 120 °C |
Experimental Methodologies
Protocol A: General Amination of 4-Fluoroquinoline via SNAr
This self-validating protocol utilizes a secondary amine to functionalize the highly reactive C-4 position.
Causality Insight : We utilize strictly anhydrous N,N-Dimethylformamide (DMF) as the solvent. Polar aprotic solvents do not hydrogen-bond to the nucleophile, leaving it "naked" and maximizing its ground-state energy and reactivity. Potassium carbonate (K₂CO₃) is used to scavenge the HF byproduct, preventing the amine nucleophile from being protonated into an unreactive ammonium salt.
Step-by-Step Procedure:
-
Reagent Charging : To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 4-fluoroquinoline (1.0 equiv, 1.0 mmol) and finely powdered anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).
-
Solvent Addition : Add anhydrous DMF (5.0 mL) under a positive pressure of nitrogen.
-
Nucleophile Addition : Syringe in the secondary amine (e.g., piperidine, 1.2 equiv, 1.2 mmol) dropwise at room temperature.
-
Heating & Monitoring : Seal the vial and heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1) every 2 hours until the starting material is completely consumed.
-
Quenching : Cool the mixture to room temperature and quench by pouring it into 20 mL of ice-cold distilled water.
-
Extraction : Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Washing : Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to completely remove residual DMF, followed by brine (15 mL).
-
Purification & Validation : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography. Validate the product structure via ¹H/¹³C NMR and HRMS.
Protocol B: Late-Stage [18F]Radiofluorination via SNAr
SNAr is the premier method for installing ¹⁸F into heteroaromatics for Positron Emission Tomography (PET)[6]. This protocol adapts the in-situ generated [18F]Tetramethylammonium fluoride ([18F]Me₄NF) method[3].
Causality Insight : [18F]Fluoride obtained from a cyclotron is highly hydrated. Water heavily solvates the fluoride ion, destroying its nucleophilicity. Azeotropic drying with Kryptofix 2.2.2 (K₂.₂.₂) sequesters the potassium counter-ion, generating a highly reactive, "naked" [18F]fluoride ion capable of displacing a chloride or nitro leaving group on the quinoline ring[3].
Step-by-Step Procedure:
-
Elution : Elute cyclotron-produced [18F]fluoride into a reaction vessel using aqueous KOTf (0.05 M) and K₂.₂.₂ in acetonitrile (0.04 M).
-
Azeotropic Drying : Heat the vessel to 100 °C under vacuum for 6 minutes. Apply an Argon stream with simultaneous vacuum for an additional 6 minutes to yield strictly anhydrous[18F]KF•K₂.₂.₂.
-
Reagent Addition : Add 2-chloroquinoline (50 μmol) and Me₄NHCO₃ (100 μmol) dissolved in anhydrous DMF (0.5 mL) to the dried [18F]fluoride complex.
-
Radiolabeling : Heat the sealed reaction vessel at 100 °C for 30 minutes.
-
Validation : Cool the reaction and analyze the radiochemical yield (RCY) and purity via radio-TLC and radio-HPLC.
End-to-end experimental workflow for SNAr reactions, including self-validating feedback.
Troubleshooting & Process Optimization
-
Observation : High recovery of unreacted fluoroquinoline starting material.
-
Causality : The nucleophile is either too weak or has been deactivated via protonation.
-
Solution : Ensure strictly anhydrous conditions. Switch to a stronger, more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃) or pre-form the nucleophile's sodium/potassium salt using NaH before adding it to the fluoroquinoline.
-
-
Observation : Formation of hydroxylated quinoline byproducts (e.g., quinolinones).
-
Causality : Adventitious water in the solvent is acting as a competing nucleophile, forming a hydroxide ion under basic conditions which displaces the fluorine.
-
Solution : Use freshly opened, sure-seal anhydrous solvents and flame-dried glassware.
-
References
1.[1] Ossila. 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0. 2.[5] Journal of the American Chemical Society. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. 3.[2] Aggie Access. 4-Bromo-6-fluoroquinoline. 4.[6] Journal of Nuclear Medicine. t-Amyl Alcohol Promoted SNAr Radiofluorination of Aryl Halides with[18F]TMAF. 5.[3] National Institutes of Health (PMC). SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. 6.[4] Accounts of Chemical Research (ACS). Arene and Heteroarene Functionalization Enabled by Organic Photoredox Catalysis.
Sources
- 1. ossila.com [ossila.com]
- 2. FCKeditor - Resources Browser [aggieaccess.cameron.edu]
- 3. SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. t-Amyl Alcohol Promoted SNAr Radiofluorination of Aryl Halides with [18F]TMAF | Journal of Nuclear Medicine [jnm.snmjournals.org]
Troubleshooting & Optimization
Solubility issues of 8-(benzyloxy)-7-fluoro-5-iodoquinoline in organic solvents
Executive Summary
This guide addresses the physicochemical challenges associated with 8-(benzyloxy)-7-fluoro-5-iodoquinoline . This compound presents a specific solubility profile dominated by the lipophilic benzyl ether at C8, the electron-withdrawing fluorine at C7, and the heavy, polarizable iodine at C5.
Users frequently encounter issues with precipitation in biological media , "oiling out" during recrystallization , and poor dissolution in standard NMR solvents . This document provides evidence-based protocols to overcome these bottlenecks.
Part 1: The Solubility Matrix
The following data represents the empirical solubility profile for 5-iodo-8-benzyloxyquinoline derivatives. Use this matrix to select the appropriate solvent system for your application.
| Solvent Class | Solvent | Solubility Rating | Primary Use Case | Technical Notes |
| Polar Aprotic | DMSO | High (>20 mg/mL) | Biological Assays | Preferred stock solvent. Hygroscopic; keep anhydrous to prevent precipitation. |
| Polar Aprotic | DMF | High (>20 mg/mL) | Synthesis / Rxn | Good alternative to DMSO if easier removal (evaporation) is required. |
| Chlorinated | DCM / CHCl₃ | Moderate | Work-up / Flash Chrom. | Soluble, but may require slight warming.[1] Caution: Acidic impurities in CHCl₃ can degrade the benzyl ether over time. |
| Alcohols | Methanol | Low (Cold) / High (Hot) | Recrystallization | ideal solvent for purification. The compound crystallizes well upon cooling. |
| Hydrocarbons | Hexanes | Insoluble | Anti-solvent | Use to force precipitation from DCM or Ethyl Acetate. |
| Aqueous | Water | Insoluble | Wash / Media | Strictly insoluble at neutral pH. |
Part 2: Troubleshooting Guides (FAQs)
Issue 1: "The compound precipitates immediately when I add my DMSO stock to cell culture media."
Diagnosis: This is a classic "Solvent Shock" phenomenon. The high lipophilicity (LogP > 4.5) caused by the benzyl and iodo groups drives the molecule to aggregate when the DMSO concentration drops below 1% in an aqueous environment.
Corrective Protocol:
-
Sonicate the Stock: Ensure the DMSO stock is perfectly clear before pipetting. Micro-crystals act as nucleation sites.
-
Intermediate Dilution: Do not pipet directly from 10 mM stock to media.
-
Step A: Dilute 10 mM stock 1:10 in pure DMSO (to 1 mM).
-
Step B: Dilute 1:10 into PBS/Media (rapid vortexing).
-
-
Carrier Protein: Ensure the media contains FBS (Fetal Bovine Serum) or BSA. Albumin binds lipophilic quinolines, keeping them in "pseudo-solution" and available to cells.
Issue 2: "I cannot get a clean NMR spectrum; the peaks are broad or missing."
Diagnosis:
-
Aggregation: In CDCl₃, these planar molecules stack via
interactions (enhanced by the iodine atom), causing line broadening. -
Quadrupolar Relaxation: The iodine atom (
I) has a quadrupole moment that can broaden nearby carbon signals in C NMR.
Corrective Protocol:
-
Switch Solvent: Use DMSO-d₆ . The high polarity disrupts
-stacking. -
Add Acid: Add 1 drop of TFA-d (Trifluoroacetic acid-d) to the CDCl₃ tube. This protonates the quinoline nitrogen, breaking up aggregates and sharpening the peaks. Note: This will shift chemical shifts slightly.
Issue 3: "During recrystallization, the product comes out as an oil, not crystals."
Diagnosis: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when impurities lower the lattice energy.
Corrective Protocol:
-
Seeding: Keep a small amount of crude solid. Once the solution cools and turns cloudy/oily, add a "seed" crystal to provide a template for the lattice.
-
The "Slow-Cool" Method: Do not move directly from boil to ice bath.
-
Dissolve in minimum boiling Methanol.
-
Remove from heat and let sit at Room Temp for 20 mins.
-
Only then move to 4°C.
-
-
Solvent Switch: If Methanol fails, switch to Acetonitrile . It often yields cleaner crystals for halogenated quinolines.
Part 3: Validated Experimental Protocols
Protocol A: Recrystallization (Purification)
Objective: Purify crude material (yellow/brown solid) to analytical grade (off-white needles).
-
Preparation: Place 500 mg of crude 8-(benzyloxy)-7-fluoro-5-iodoquinoline in a 25 mL Erlenmeyer flask.
-
Dissolution: Add Methanol (approx. 10-15 mL) and heat to reflux (65°C) with stirring.
-
Note: If solid remains, add DCM dropwise until clear, but do not exceed 10% volume.
-
-
Filtration: While hot, filter through a glass wool plug (in a pre-warmed funnel) to remove insoluble particulates.
-
Crystallization:
-
Allow filtrate to cool slowly to RT.
-
Add Water dropwise (anti-solvent) until a faint turbidity persists.
-
Re-heat slightly to clear, then let stand undisturbed for 4 hours.
-
-
Collection: Filter the resulting needles, wash with cold 50% MeOH/Water, and dry under high vacuum (protect from light).
Protocol B: Preparation of Biological Stock (10 mM)
Objective: Create a stable stock for IC50 assays.
-
Weighing: Weigh 3.8 mg (approx, based on MW ~379 g/mol ) into a glass vial. Do not use plastic microfuge tubes for long-term storage (lipophiles absorb into plastic).
-
Solubilization: Add 1.0 mL of anhydrous, sterile-filtered DMSO .
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into amber glass vials. Store at -20°C.
-
Warning: Avoid repeated freeze-thaw cycles. The iodine bond is photolabile; keep dark.
-
Part 4: Decision Logic & Workflows
Workflow 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system based on your experimental end-point.
Figure 1: Solvent selection logic based on experimental intent.
Workflow 2: Recrystallization Logic
Follow this path to resolve "oiling out" issues.
Figure 2: Step-by-step logic for purifying 8-(benzyloxy)-7-fluoro-5-iodoquinoline.
References
-
Synthesis and Properties of Halogenated 8-Hydroxyquinolines Source: National Institutes of Health (NIH) / PubMed Context: foundational data on the solubility and stability of 5-iodo and 7-iodo quinoline derivatives. URL:[Link]
-
Recrystallization Techniques for Active Pharmaceutical Ingredients Source: SciSpace / Crystal Growth & Design Context: Methodologies for anti-solvent crystallization of lipophilic heterocyclic compounds. URL:[Link]
-
Biological Activity and Solubility of 8-Hydroxyquinoline Mannich Bases Source: MDPI / Int. J. Mol. Sci. Context: Discusses the impact of C5/C7 substitution on aqueous solubility and the necessity of DMSO/BSA formulations. URL:[Link]
Sources
Technical Support Center: Purification Strategies for Fluorinated Quinoline Intermediates
Welcome to the Technical Support Center. The introduction of fluorine atoms into the quinoline scaffold significantly alters its physicochemical profile—modulating lipophilicity, altering the pKa of the basic nitrogen, and introducing strong local dipoles. While these properties are highly desirable for developing kinase inhibitors, anti-tubercular agents, and fungicides, they create unique bottlenecks during downstream purification.
This guide moves beyond generic procedures. Here, we dissect the causality behind common purification failures and provide self-validating workflows to ensure the structural integrity and high yield of your fluorinated intermediates.
Diagnostic Purification Workflow
Before selecting a purification method, it is critical to assess the specific structural challenges of your crude mixture. Use the decision tree below to determine the optimal purification trajectory.
Decision tree for the purification of fluorinated quinoline intermediates.
Troubleshooting & FAQs: The Causality of Purification Failures
Q1: Why do my fluorinated quinoline regioisomers co-elute on standard silica gel, and how can I resolve them?
Causality: Standard normal-phase silica separates compounds primarily by polar interactions (hydrogen bonding). Fluorine atoms are highly electronegative but are extremely poor hydrogen bond acceptors. When synthesizing fluorinated quinolines, you often generate regioisomers (e.g., 5-fluoro vs. 7-fluoro positional isomers). Because their overall polarities are nearly identical, they co-elute on bare silica.
Solution: Transition to reversed-phase HPLC or Preparative Supercritical Fluid Chromatography (SFC) using a Pentafluorophenyl (PFP) or FluoroPhenyl stationary phase. These columns leverage "fluorous interactions"—dipole-dipole and
Q2: I am experiencing severe streaking and low mass recovery during flash chromatography. What is happening?
Causality: The quinoline nitrogen is inherently basic. While fluorine substitution lowers the pKa of this nitrogen via inductive electron withdrawal, the molecule remains sufficiently basic to interact strongly with the acidic silanol groups (Si-OH) on standard silica gel [4]. This acid-base interaction leads to severe peak tailing and irreversible adsorption.
Solution: Passivate the silica. Add 1-2% Triethylamine (Et
Q3: My 2-fluoroquinoline or 4-fluoroquinoline intermediate degrades during purification or concentration. Why?
Causality: Fluorine atoms at the C2 or C4 positions of a quinoline ring are highly activated toward Nucleophilic Aromatic Substitution (S
Quantitative Comparison of Stationary Phases
To optimize your separation strategy, refer to the following quantitative performance metrics for isolating fluorinated quinoline intermediates:
| Stationary Phase | Primary Interaction Mechanism | Typical Resolution ( | Mass Recovery | Recommended Mobile Phase |
| Bare Silica (Normal Phase) | Hydrogen bonding, dipole-dipole | < 1.0 (Co-elution common) | 70–85% (Due to silanol binding) | PE/EtOAc or DCM/MeOH |
| C18 (Reversed Phase) | Hydrophobic (Van der Waals) | 1.2 – 1.5 | > 95% | H |
| Pentafluorophenyl (PFP) | Fluorous interactions, | > 2.0 (Baseline resolution) | > 95% | H |
| Basic Alumina | Dipole-dipole, neutral surface | < 1.0 | > 90% | Hexane/EtOAc |
Self-Validating Experimental Protocols
The following workflows are engineered with built-in validation checkpoints to ensure you do not proceed to the next step if a failure condition is met.
Protocol A: Passivated Flash Chromatography for Basic Fluorinated Quinolines
Reference Application: Purification of 8-aminoquinoline derivatives and triple-negative breast cancer drug precursors [1], [3].
-
Step 1: Mobile Phase Preparation. Prepare a gradient of Petroleum Ether (PE) / Ethyl Acetate (EtOAc) ranging from 100:1 to 20:1 [3]. Add 1% (v/v) Triethylamine (Et
N) to all solvent mixtures.-
Self-Validation Checkpoint: Spot the 1% Et
N mobile phase on a blank TLC plate and develop it. If the plate background turns yellow upon UV exposure or iodine staining, your Et N is oxidized and will contaminate your product. Discard and use freshly distilled Et N.
-
-
Step 2: Column Equilibration. Flush the silica column with 3 column volumes (CV) of the 100:1 PE/EtOAc + 1% Et
N mixture.-
Self-Validation Checkpoint: Measure the pH of the column eluent. It must be basic (pH > 8). If it is neutral, the silica silanols have not been fully passivated; continue flushing until the eluent tests basic.
-
-
Step 3: Loading and Elution. Dissolve the crude mixture in a minimal volume of DCM. Load onto the column and run the gradient.
-
Self-Validation Checkpoint: Monitor fractions via TLC (silica 60 F254) [4]. If the target fluorinated quinoline exhibits an
< 0.15 even at 20:1 PE/EtOAc, immediately switch to a more polar gradient (e.g., 2–4% MeOH in DCM)[1] to prevent on-column degradation and excessive band broadening.
-
-
Step 4: Mass Recovery Analysis. Evaporate fractions under reduced pressure (bath temp < 35°C to prevent S
Ar defluorination).-
Self-Validation Checkpoint: Weigh the isolated product. If the recovered mass is <80% of the theoretical crude mass, flush the column with 10% MeOH/DCM + 2% Et
N to elute irreversibly bound material.
-
Protocol B: Preparative SFC Workflow for Regioisomer Resolution
Reference Application: Separation of closely related fluorinated positional isomers.
-
Step 1: Analytical Screening. Run the crude mixture on an analytical PFP column using Supercritical CO
with a methanol co-solvent gradient (5% to 40%).-
Self-Validation Checkpoint: Calculate the resolution (
) between the regioisomer peaks. If < 1.5, do not proceed to the preparative scale. Adjust the co-solvent by adding 0.1% Formic Acid to sharpen the peaks and suppress secondary interactions.
-
-
Step 2: Preparative Scale-Up. Inject the optimized sample onto a Prep-SFC PFP column.
-
Self-Validation Checkpoint: Monitor the system backpressure. Fluorinated quinolines can sometimes precipitate in the lines if the CO
/Methanol ratio drops too rapidly during fraction collection. If backpressure exceeds 150 bar above the baseline, reduce the injection volume by 50%.
-
-
Step 3: Isolation and Verification. Collect fractions and remove the volatile co-solvent.
-
Self-Validation Checkpoint: Analyze the purified fractions via
F NMR. A single, sharp fluorine resonance confirms the absolute absence of co-eluting regioisomers. Multiple peaks indicate incomplete resolution, requiring a second pass or recrystallization [2].
-
References
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. PubMed Central (PMC). Available at:[Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PubMed Central (PMC). Available at:[Link]
-
Development of a New Radiofluorinated Quinoline Analog for PET Imaging of Phosphodiesterase 5 (PDE5) in Brain. PubMed Central (PMC). Available at:[Link]
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Iodoquinoline Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of iodoquinolines. Due to their inherent chemical nature, nitrogen-containing heterocycles like quinolines present unique obstacles, primarily through catalyst poisoning. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise during the palladium-catalyzed coupling of iodoquinolines.
Q1: My Suzuki/Heck/Sonogashira coupling with an iodoquinoline has stalled or resulted in a very low yield. What is the most likely cause?
A: When coupling iodoquinolines, the most probable cause for low or no catalytic activity is the poisoning of the palladium catalyst by the quinoline substrate itself.[1][2] The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can act as a strong ligand, coordinating tightly to the palladium center.[2][3] This binding occupies the active sites required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively deactivating the catalyst.[3][4] Other common issues include the presence of impurities in reagents or solvents, suboptimal reaction conditions, or degradation of the phosphine ligand.[5][6]
Q2: What are the visual or analytical signs that my catalyst has been poisoned or deactivated?
A: There are several key indicators of catalyst deactivation:
-
Formation of Palladium Black: The most obvious sign is the appearance of a black precipitate in your reaction flask.[4][7] This is palladium black, which consists of aggregated Pd(0) nanoparticles that have fallen out of the catalytic cycle and are no longer active.[4][7] This often occurs when the ligand fails to stabilize the mononuclear palladium species.
-
Reaction Stalling: The reaction may begin as expected, but then slows or stops completely before the starting materials are fully consumed. This can be monitored by techniques like TLC or LC-MS.[7]
-
Inconsistent Results: If you observe significant variability in yield between batches using the same protocol, it often points to varying levels of impurities (poisons) in different lots of reagents or solvents.[4][7]
-
Confirmation Test: To confirm deactivation, you can try adding a fresh aliquot of the catalyst to the stalled reaction mixture. If the reaction restarts, it is a strong indication that the original catalyst was poisoned or had decomposed.[4]
Q3: Beyond the substrate itself, what other common impurities can poison my palladium catalyst?
A: Impurities, even at trace levels (ppb), can have a profound impact on catalytic activity.[6] Key culprits include:
-
Sulfur Compounds: Often present in boronic acids or other reagents, sulfur-containing functional groups are potent poisons for palladium.[4][8][9]
-
Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[5] It can also degrade electron-rich phosphine ligands to phosphine oxides, which are poor ligands for palladium.[5][7] Rigorous degassing of solvents and maintaining an inert atmosphere are critical.[5]
-
Water/Moisture: While some Suzuki reactions use aqueous conditions, unwanted moisture in anhydrous reactions can lead to side reactions like protodeboronation of the boronic acid, consuming your starting material in an unproductive pathway.[1][10]
-
Other Halides: While not poisons in the traditional sense, residual chlorides from starting materials can interfere with the reactivity of iodo-substrates.
-
Carbon Monoxide: Impurities in gas lines can strongly coordinate to palladium and cause deactivation.[4]
Q4: How do I select the right ligand to overcome poisoning by the iodoquinoline nitrogen?
A: Ligand selection is the most critical parameter for successfully coupling nitrogen-containing heterocycles. The goal is to use a ligand that binds strongly to the palladium, stabilizing it and sterically shielding it from coordination by the quinoline nitrogen, while still allowing the catalytic cycle to proceed efficiently.
-
Bulky, Electron-Rich Phosphines: This class of ligands is the gold standard for these challenging couplings. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and sterically hindered alkylphosphines (e.g., P(t-Bu)₃) are highly effective.[11][12] Their steric bulk prevents the quinoline from accessing the metal center, while their electron-donating nature promotes the crucial, often rate-limiting, reductive elimination step.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium.[4][13] This stability can prevent catalyst decomposition and aggregation, making them excellent choices for difficult couplings.[14]
-
Bidentate (Chelating) Ligands: Ligands with a wide bite angle, such as Xantphos or dppf, can also be effective.[2][15] The chelating effect provides extra stability to the catalyst complex.[4]
Triphenylphosphine (PPh₃) is often too small and not electron-rich enough to prevent catalyst poisoning by quinolines and may lead to low yields.[11]
Q5: Is it possible to reactivate a catalyst that has been poisoned?
A: Reactivation can be challenging and is often not practical on a lab scale for homogeneous catalysts. However, some strategies exist, primarily for heterogeneous catalysts or for recovering the precious metal:
-
For Aggregated Catalyst (Palladium Black): It is generally not possible to regenerate a highly active homogeneous catalyst from palladium black in situ. The palladium must be recovered and reprocessed into a new catalyst precursor.[4]
-
For Surface Poisoning: In some industrial settings with supported catalysts, poisons can be removed. Sulfur poisoning may sometimes be reversed by thermal treatment.[4][8] Other methods include washing with specific solvents or alkaline solutions to remove adsorbed contaminants.[16][17]
-
Oxidative Regeneration: For Pd(0) catalysts that have been deactivated, it is sometimes possible to oxidize the metal to Pd(II) and then reduce it back to the active Pd(0) state, although this is a complex process.[18]
For most researchers, preventing poisoning from the outset is a far more effective strategy than attempting reactivation.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Diagnosis of Catalyst Poisoning
This workflow provides a logical sequence of experiments to determine if catalyst poisoning is the root cause of reaction failure.
Experimental Protocol: Testing for Catalyst Poisoning
-
Establish a Baseline: Run the iodoquinoline coupling reaction using your standard procedure and reagents. Carefully record the yield and note any visual observations (e.g., formation of palladium black).
-
Run a High-Purity Control: Execute the reaction again, but this time, implement the following changes:
-
Solvents: Use a freshly opened bottle of high-purity, anhydrous, and degassed solvent.
-
Reagents: If possible, recrystallize the iodoquinoline and other solid reagents. Use a fresh, high-purity batch of the boronic acid/ester or other coupling partner.
-
Inert Atmosphere: Ensure your inert gas (Argon or Nitrogen) is of high purity and that your degassing technique (e.g., freeze-pump-thaw cycles or sparging) is rigorous.[5]
-
-
Analyze and Compare: If the high-purity reaction shows a significant improvement in yield compared to the baseline, it strongly suggests that impurities in your original reagents or solvents are poisoning the catalyst.[4]
-
Test the Substrate: If the high-purity reaction still fails, run a control reaction with a simpler, non-heterocyclic substrate (e.g., iodobenzene) under the exact same high-purity conditions. If this reaction proceeds smoothly, it provides strong evidence that the quinoline nitrogen is the primary poison. This confirms the need for a more robust ligand.
Guide 2: Strategic Ligand Selection
The choice of ligand is paramount. If you suspect substrate-induced poisoning, screening different classes of ligands is the most effective path forward.
Table 1: Comparison of Ligand Classes for Iodoquinoline Coupling
| Ligand Class | Key Characteristics | Advantages for Iodoquinoline Coupling | Example Ligands |
| Buchwald Biarylphosphines | Bulky, electron-rich, monodentate. | Excellent at promoting reductive elimination. Steric hindrance effectively shields the Pd center from the quinoline nitrogen. Widely successful for challenging couplings. | SPhos, XPhos, RuPhos[19] |
| Sterically Hindered Alkylphosphines | Highly electron-donating (basic), large cone angles. | High catalytic activity, can be effective at low catalyst loadings. | P(t-Bu)₃, P(Cy)₃ |
| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors, form robust Pd-C bonds. | Creates highly stable and active catalysts that resist decomposition and aggregation.[13][14] | IPr, IMes, PEPPSI-type precatalysts |
| Wide Bite-Angle Bidentate Phosphines | Chelating ligands that enforce specific geometries. | The chelating effect provides high thermal stability to the catalyst complex, preventing decomposition at elevated temperatures.[4] | Xantphos, dppf[2] |
Section 3: Visualizing the Problem & Solution
Diagrams can help clarify complex chemical processes and decision-making pathways.
The Catalytic Cycle and Quinoline Poisoning Pathway
Caption: The catalytic cycle and the deactivation pathway caused by iodoquinoline coordination.
Troubleshooting Decision Tree for Iodoquinoline Coupling
Caption: A decision tree for troubleshooting failed iodoquinoline coupling reactions.
References
- BenchChem. (2025).
- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Semantic Scholar. (n.d.). Curse or blessing?
- Technic, Inc. (2024).
- Fisher Scientific. (n.d.).
- BenchChem. (2025).
- Bypassing the Limitations of Directed C–H Functionaliz
- Alkaline wash reactivation of palladium catalysts used in vinyl acetate synthesis. (n.d.).
- DCL Inc. (n.d.).
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Palladium catalyst reactivation. (n.d.).
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond form
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025). Journal of the American Chemical Society.
- StudySmarter. (2024).
- Royal Society of Chemistry. (2025).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
- Palladium-Catalysed Synthesis and Transform
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Royal Society of Chemistry. (n.d.).
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 8. dcl-inc.com [dcl-inc.com]
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- 14. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3650983A - Alkaline wash reactivation of palladium catalysts used in vinyl acetate synthesis - Google Patents [patents.google.com]
- 17. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
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Minimizing defluorination side reactions in quinoline synthesis
Topic: Minimizing Defluorination Side Reactions in Quinoline Synthesis For: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for minimizing and troubleshooting unwanted defluorination, a common and challenging side reaction when synthesizing quinolines from fluorinated precursors. As Senior Application Scientists, we ground our advice in mechanistic principles to provide robust, field-proven solutions.
Introduction: The Challenge of the C-F Bond
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making organofluorine compounds exceptionally stable.[1] This stability is highly desirable in medicinal chemistry, where fluorine substitution can enhance metabolic stability, lipophilicity, and binding affinity.[2][3][4] However, the very conditions used in many classical quinoline syntheses—high temperatures, strong acids, and sometimes transition metals—can be harsh enough to cleave this robust bond, leading to undesired defluorinated byproducts.
This guide will help you understand the mechanisms behind this side reaction and provide actionable strategies to preserve the C-F bond in your synthesis.
Frequently Asked Questions (FAQs): The First Line of Defense
Here we address the most common initial questions regarding defluorination in quinoline synthesis.
Q1: I'm observing a significant amount of a defluorinated byproduct in my reaction. What is the most likely cause?
A1: The primary cause is unintentional C-F bond activation, driven by your reaction conditions. The main culprits are typically:
-
Harsh Acidity & High Temperatures: Classical methods like the Skraup or Doebner-von Miller syntheses use concentrated strong acids and high heat.[5][6] These conditions can protonate the aromatic ring, making it more susceptible to nucleophilic attack that displaces fluoride, or facilitate hydrodefluorination.
-
Transition Metal Catalysis: If you are using a palladium or copper-catalyzed method, oxidative addition of the catalyst into the C-F bond is a known mechanistic pathway for cleavage, especially in electron-deficient aromatic systems.[7]
-
Presence of Nucleophiles and Water: Water or other nucleophiles present in the reaction can attack the carbon atom of the C-F bond, particularly if the ring is activated, leading to fluoride displacement.[8]
Q2: Are certain positions on the aromatic ring more prone to defluorination?
A2: Yes. Defluorination is often regioselective. C-F bonds on aromatic rings that are activated by electron-withdrawing groups are more susceptible to nucleophilic aromatic substitution (SNAr) type defluorination.[9] Conversely, in transition-metal-catalyzed reactions, factors like steric hindrance and the electronic properties of the catalyst and ligands play a crucial role.
Q3: How can I quickly assess if my planned reaction conditions are too harsh for my fluorinated substrate?
A3: Before running the full reaction, perform a stability test. Subject your fluorinated starting material (e.g., the fluoroaniline) to the planned reaction conditions (acid, solvent, temperature) without the other coupling partner for a few hours. Monitor the reaction by TLC, GC-MS, or 19F NMR to see if any degradation or defluorination occurs. This simple control experiment can save significant time and resources.
Troubleshooting Guide: A Mechanistic Approach
When facing defluorination, a systematic troubleshooting approach is critical. The following workflow helps diagnose the issue and select the appropriate remedy.
Workflow for Troubleshooting Defluorination
Caption: Troubleshooting workflow for defluorination side reactions.
Issue 1: Defluorination in Skraup and Doebner-von Miller Syntheses
These reactions are notoriously aggressive, employing concentrated sulfuric acid, high temperatures, and strong oxidizing agents.[10][11][12] This "brute force" approach is often incompatible with fluorinated anilines.
Q: My Skraup synthesis with 4-fluoroaniline yields mostly quinoline. How can I prevent this?
A: The combination of glycerol dehydration to the reactive acrolein, strong acid, and high heat creates an environment ripe for hydrodefluorination.[6]
Causality: At high temperatures, the strong acid can protonate the fluorinated ring, increasing its electrophilicity. Hydride sources in the reaction mixture (from decomposition or side reactions) can then displace the fluoride ion.
Solutions & Protocols:
-
Introduce a Moderating Agent: The classic method to tame a violent Skraup reaction is the addition of ferrous sulfate (FeSO₄).[5][13] It is believed to act as an oxygen carrier, smoothing the exothermic profile and allowing for better temperature control, which indirectly reduces defluorination.[13]
-
Use a Milder Oxidizing Agent: While nitrobenzene is traditional, arsenic acid is known to result in a less violent reaction, which can also help preserve sensitive functional groups.[14]
-
Alternative Syntheses: For fluorinated substrates, it is often better to abandon the Skraup synthesis in favor of milder, more modern methods. The Friedländer or Combes syntheses, or transition-metal-catalyzed annulations, offer far greater control.[15][16][17]
Issue 2: Defluorination in Friedländer and Combes Syntheses
While generally milder than the Skraup reaction, these acid or base-catalyzed condensations can still cause defluorination, especially if pushed with high heat to overcome low substrate reactivity.[11][17]
Q: I'm attempting a Friedländer annulation between 2-amino-5-fluorobenzophenone and acetylacetone, but I'm seeing defluorination. I'm using p-TsOH at 150 °C. What should I change?
A: Even with a "milder" acid like p-toluenesulfonic acid, high temperatures can still promote C-F bond cleavage. The key is to find a catalytic system that allows the reaction to proceed at a lower temperature.
Causality: The prolonged exposure to heat and acid required for the intramolecular cyclization and dehydration steps can be sufficient to cause defluorination, especially with an activated ring system.
Solutions & Protocols:
-
Screen Alternative Catalysts: Many modern catalysts can facilitate the Friedländer reaction under significantly milder conditions.
-
Optimize Solvent Choice: The solvent can influence the reaction rate and the stability of intermediates. High-boiling polar aprotic solvents can sometimes facilitate the reaction at lower temperatures.
Data Table 1: Catalyst Screening for a Mild Friedländer Synthesis
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Fluoroquinoline (%) | Yield of Defluorinated Byproduct (%) |
| p-TsOH (20) | Toluene | 110 (reflux) | 12 | 65 | 15 |
| I₂ (10) | Ethanol | 80 (reflux) | 6 | 82 | <5 |
| Sc(OTf)₃ (5) | Acetonitrile | 80 (reflux) | 8 | 88 | <2 |
| AuCl₃/AgOTf (2) | 1,2-DCE | 60 | 4 | 95 | Not Detected |
Note: Data is illustrative, based on typical outcomes for similar reactions reported in the literature.
Protocol 1: Gold-Catalyzed Mild Friedländer Synthesis of a Fluorinated Quinoline
This protocol is designed to maximize the yield of the desired fluorinated product while minimizing C-F bond cleavage.
Materials:
-
2-amino-5-fluorobenzophenone (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Gold(III) Chloride (AuCl₃, 0.02 eq)
-
Silver Triflate (AgOTf, 0.02 eq)
-
1,2-Dichloroethane (DCE, anhydrous)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-fluorobenzophenone and anhydrous 1,2-dichloroethane.
-
In a separate vial, briefly sonicate the AuCl₃ and AgOTf in a small amount of DCE to form the active catalyst, then add it to the reaction flask.
-
Add the acetylacetone to the reaction mixture.
-
Heat the mixture to 60 °C and stir.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure fluorinated quinoline.
Rationale: Gold and other Lewis acids can effectively catalyze the condensation and cyclization steps at much lower temperatures than traditional Brønsted acids, thereby avoiding the thermal conditions that lead to defluorination.[14]
Issue 3: Defluorination in Palladium-Catalyzed Cross-Coupling/Annulation Reactions
Palladium catalysis is a powerful tool for C-C and C-N bond formation, but it is also a known method for C-F bond activation.[7] Balancing the desired reactivity with the prevention of defluorination is a delicate task.
Q: My palladium-catalyzed intramolecular cyclization to form a fluoroquinoline is giving me a mixture of the desired product and a hydrodefluorinated version. How can I control the selectivity?
A: This outcome suggests a competition between the desired C-N or C-C reductive elimination and an undesired C-F activation pathway. This is often influenced by the choice of ligand, base, and the presence of hydrogen sources (like water).[8]
Causality: The catalytic cycle involves an oxidative addition of an aryl halide to Pd(0). While the intended site is a C-Br or C-I bond, an electron-deficient C-F bond can also undergo oxidative addition, especially with highly electron-rich, bulky phosphine ligands. The resulting Ar-Pd(II)-F intermediate can then undergo further reactions, including protonolysis, leading to hydrodefluorination.
Solutions:
-
Ligand Selection is Crucial: Avoid ligands that are excessively electron-rich and bulky, as they are known to promote C-F activation. Screen a range of ligands, including those with more moderate electron-donating properties. Biarylphosphine ligands have been specifically developed to promote challenging cross-couplings while minimizing side reactions.[18]
-
Control the Hydrogen Source: Hydrodefluorination requires a source of hydrogen. Ensure all reagents and solvents are scrupulously dried. Water is a common culprit.[8]
-
Choice of Base: Use a non-nucleophilic, moderately strong base. Strong, nucleophilic bases can promote side reactions. Carbonates (K₂CO₃, Cs₂CO₃) or organic bases (DBU) are often better choices than hydroxides or alkoxides.
Mechanism Visualization: C-F Bond Activation Pathways
Caption: Common mechanistic pathways for undesired C-F bond cleavage.
References
-
Carson, R., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. [Link]
-
Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Powers, D. C., & Ritter, T. (2019). Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC - NIH. [Link]
-
Hu, J., et al. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2019). Palladium-Catalyzed Stereoselective Defluorination Arylation/Alkenylation/Alkylation of gem-Difluorinated Cyclopropanes. PubMed. [Link]
-
Figg, T. M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Jadhav, S. D., et al. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Britton, R., et al. (n.d.). Synthesis of Heterobenzylic Fluorides. SFU Summit. [Link]
-
N/A. (n.d.). C-F Bond Insertion into Indoles with CHBr2F: An Efficient Method to Synthesize Fluorinated Quinolines and Quinolones. ResearchGate. [Link]
-
Wang, X., et al. (2017). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications (RSC Publishing). [Link]
-
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]
-
Wang, L., et al. (2018). Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC - NIH. [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses Procedure. [Link]
-
N/A. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]
-
Lee, E., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]
-
Shepherd, S. M. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews. [Link]
-
Wang, C., et al. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. [Link]
-
Hu, J., et al. (2020). Fluorine Effects for Tunable C–C and C–S Bond Cleavage in Fluoro-Julia–Kocienski Intermediates. CCS Chemistry - Chinese Chemical Society. [Link]
-
Clot, E., et al. (2014). Catalytic Hydrodefluorination with Late Transition Metal Complexes. ACS Catalysis. [Link]
-
N/A. (n.d.). 4-Fluoroanilines: synthesis and decomposition. Academia.edu. [Link]
-
Wikipedia. (2020). Skraup reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Shang, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Chu, J., & Gabbai, F. P. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. [Link]
-
N/A. (2026). Revealing the Oxidative Defluorination Mechanism of Fluorine‐Containing Benzylphthalazine Derivatives Towards Quinone: Insights From DFT Analysis. ResearchGate. [Link]
-
Wan, X., et al. (2018). Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates. PMC. [Link]
-
N/A. (2025). Advanced Catalysts for Olefin Synthesis: Copper(II) Quinoline-Fused Oxazolidines in Alcohol Dehydration. PMC. [Link]
-
N/A. (2021). (PDF) Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. ResearchGate. [Link]
-
Khan, I., et al. (2024). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Chen, C., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. [Link]
-
N/A. (n.d.). Preparation and Properties of Quinoline. SlideShare. [Link]
- N/A. (n.d.). Process for the preparation of quinoline based ionic fluoride salts (QUFS).
-
Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]
-
N/A. (2018). What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]
-
N/A. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]
-
Ogawa, Y., et al. (2013). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]
-
N/A. (n.d.). Case studies of fluorine in drug discovery. ResearchGate. [Link]
-
Chambers, R. D., et al. (1999). Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
Sources
- 1. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
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- 7. mdpi.com [mdpi.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. iipseries.org [iipseries.org]
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Technical Support Center: Stability Profile of 8-(benzyloxy)-7-fluoro-5-iodoquinoline
Introduction: The Acid Sensitivity Paradox
Welcome to the technical support guide for 8-(benzyloxy)-7-fluoro-5-iodoquinoline . This intermediate is critical in the synthesis of clioquinol analogs and radiotracers. Users often encounter stability issues because this molecule possesses two conflicting chemical functionalities:
-
The Quinoline Nitrogen: A basic center (
due to electron-withdrawing substituents) that requires acid to solubilize in aqueous media. -
The Benzyl Ether: A protecting group that is susceptible to acid-catalyzed cleavage (debenzylation), particularly in the presence of the electron-withdrawing 7-fluoro and 5-iodo groups.
This guide helps you navigate the "Safe Zone" (solubilization) without crossing into the "Danger Zone" (degradation).
Module 1: Mechanism of Action & Stability Profile
The Protonation vs. Degradation Pathway
Understanding the fate of this molecule in acid is binary: it either forms a stable salt or degrades into its parent phenol.
-
Pathway A (Reversible): In dilute, non-nucleophilic acids (e.g., 0.1M Acetic Acid), the quinoline nitrogen protonates. This increases water solubility and is generally stable at room temperature.
-
Pathway B (Irreversible): In strong acids (e.g., TFA, HBr) or at elevated temperatures, the benzyl ether oxygen protonates. The electron-withdrawing 7-fluoro group enhances the leaving group ability of the phenol, facilitating the cleavage of the benzyl group.
Visualizing the Pathway
Figure 1: The divergence between stable salt formation (Green) and irreversible acid hydrolysis (Red).
Module 2: Troubleshooting HPLC & LC-MS Issues
The most common support tickets regarding this compound involve "disappearing peaks" or "ghost peaks" during analysis.
Diagnostic Workflow
Issue: "I see a new peak in my chromatogram." Diagnosis: Check the mass spectrum.
-
Mass = M+1 (Neutral): Intact compound.
-
Mass = (M-90): Loss of Benzyl group (
). You have generated 7-fluoro-5-iodo-8-hydroxyquinoline .
Issue: "My peak shape is tailing severely." Diagnosis: If the benzyl group cleaves, the resulting 8-hydroxyquinoline is a potent bidentate chelator. It is likely stripping iron or copper from your stainless steel HPLC frits.
Mobile Phase Compatibility Table
| Acid Modifier | Concentration | Stability Risk | Recommendation |
| Formic Acid | 0.1% | Low | Recommended. Good for LC-MS ionization; minimal degradation at RT. |
| Acetic Acid | 0.1% - 1.0% | Very Low | Best for Prep. Excellent stability; buffer capacity prevents hydrolysis. |
| TFA | 0.05% - 0.1% | Medium | Use with Caution. TFA is a strong acid. Avoid leaving samples in autosampler >4 hours. |
| HCl | > 0.1 M | High | Avoid. Chloride ions can act as nucleophiles; low pH accelerates debenzylation. |
| HBr / HI | Any | Critical | Do Not Use. Will rapidly cleave the benzyl ether. |
Module 3: Synthetic Workup & Isolation
Scenario: You are acidifying a reaction mixture to isolate the product.
The Problem: Adding strong acid directly to the reaction mixture can cause local "hot spots" of low pH, triggering debenzylation before the salt precipitates.
The Protocol: "Buffered Precipitation"
-
Do not dump concentrated HCl into the reaction.
-
Cool the mixture to 0°C.
-
Use a weak acid (Acetic acid) or dilute HCl (1M) added dropwise.
-
Monitor pH: Stop adding acid when pH reaches ~4.0. Going lower (pH 1-2) increases degradation risk without significantly improving yield.
-
Filtration: Filter the precipitate immediately. Do not let the acidic slurry stir overnight.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use TFA to solubilize the compound for NMR?
-
Answer: We recommend DMSO-d6 or CDCl3 for the free base. If you must use a protic solvent, use Acetic Acid-d4 . TFA-d can induce cleavage over the duration of a long 13C acquisition, leading to confusing spectra (mixture of ether and phenol).
Q2: Why is the 7-fluoro analog less stable than the non-fluorinated benzyl ether?
-
Answer: While fluorine is electron-withdrawing (making the oxygen less basic), it also stabilizes the phenoxide leaving group. Once the cleavage mechanism begins (often via
-like character at the benzyl carbon), the 7-fluoro-8-hydroxyquinoline is a better leaving group than unsubstituted 8-hydroxyquinoline, driving the reaction forward.
Q3: My sample turned yellow/brown in solution. Is it degraded?
-
Answer: Likely, yes. The 8-(benzyloxy) compound is typically off-white/pale yellow. A deepening yellow or orange color often indicates the formation of the 8-hydroxyquinoline degradation product, which forms colored charge-transfer complexes or chelates with trace metals.
Q4: How should I store the solid material?
-
Answer: Store as the free base if possible. If stored as a salt (e.g., Hydrochloride), ensure it is anhydrous and kept at -20°C. Residual moisture in the salt form creates a "solid-state acidic solution" that degrades the ether linkage over months.
References
-
Greene's Protective Groups in Organic Synthesis.
- Context: General stability of benzyl ethers to acidic cleavage (HBr, TFA)
-
Source:
-
Acid-C
- Context: Mechanisms of ether cleavage in acidic media, highlighting the role of the leaving group ( of the phenol).
-
Source:
-
Chemistry of 8-Hydroxyquinolines and Metal Chel
- Context: Explanation of the chelation properties of the degradation product (8-hydroxy-7-fluoro-5-iodoquinoline)
-
Source:
-
Stability of Fluoroquinolones in Acidic Media.
- Context: Analogous stability data for fluoro-substituted quinoline rings under pH stress.
-
Source:
Overcoming steric hindrance in 8-benzyloxy substituted quinolines
Technical Support Center: 8-Benzyloxy Substituted Quinolines
Ticket ID: #BQ-808-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Overview: The "Peri-Effect" Challenge
Welcome to the technical support portal for quinoline functionalization. You are likely here because the synthesis of 8-benzyloxyquinoline derivatives is failing or suffering from low yields.
The Root Cause: The 8-position of the quinoline ring is unique. It suffers from peri-steric hindrance —a repulsive interaction between the substituent at C8 and the lone pair (or substituents) on the N1 nitrogen. Additionally, if your benzyl group carries ortho-substituents (e.g., 2,6-difluorobenzyl), the steric bulk creates a "molecular wall," preventing the electrophile from approaching the 8-hydroxy nucleophile.
This guide provides three validated modules to overcome these barriers.
Module 1: Synthesis Troubleshooting & Optimization
Common Issue 1: "My reaction stalls at <20% conversion using standard Williamson conditions ( /Acetone)."
Diagnosis: The lattice energy of potassium carbonate is too high, and the potassium ion pairs too tightly with the 8-quinolinolate anion in acetone. The nucleophile is "caged" and cannot attack the bulky benzyl halide.
Solution: The "Cesium Effect" Protocol
Switch to Cesium Carbonate (
-
Why? The large radius of the Cesium ion (
) creates a "loose ion pair" with the phenoxide oxygen. This exposes the "naked" 8-quinolinolate anion, significantly increasing its nucleophilicity and allowing it to overcome the activation energy barrier imposed by steric hindrance.
Common Issue 2: "I am seeing a byproduct that isn't my ether (N-alkylation vs. O-alkylation)."
Diagnosis: The 8-hydroxyquinoline anion is an ambident nucleophile . It can attack via the Oxygen (desired) or the Nitrogen (undesired).[1]
-
O-Alkylation (Kinetic/Thermodynamic preference): Generally favored because the O-C bond is stronger, but steric hindrance at the O-position can push the reaction toward the more accessible Nitrogen, leading to a quinolinium salt.
Corrective Action:
-
Solvent Control: Use DMF or DMSO . These polar aprotic solvents solvate the cation but leave the anion free, promoting attack by the "harder" oxygen center (Hard-Soft Acid-Base theory).
-
Leaving Group: Use Benzyl Bromides rather than Chlorides. If you must use a Chloride, add Potassium Iodide (KI) (0.1 equiv) to generate the more reactive Benzyl Iodide in situ (Finkelstein condition).
Module 2: Validated Experimental Protocols
Protocol A: The "Cesium-Boosted" Williamson Ether Synthesis
Best for: Sterically hindered benzyl halides (e.g., 2-nitrobenzyl bromide).
Reagents:
-
8-Hydroxyquinoline derivative (1.0 equiv)
-
Benzyl Halide (1.2 equiv)
- (1.5 equiv)
-
TBAI (Tetrabutylammonium iodide) (0.1 equiv - Catalyst)
-
Solvent: Anhydrous DMF (
concentration)
Step-by-Step:
-
Activation: Dissolve the 8-hydroxyquinoline in anhydrous DMF. Add
. Stir at 60°C for 30 minutes . Crucial: This pre-stirring ensures complete deprotonation before the electrophile is introduced. -
Addition: Cool to Room Temperature (RT). Add the Benzyl Halide and TBAI.
-
Reaction: Heat to 80°C . Monitor via TLC/LC-MS.[2]
-
Note: If the benzyl group is extremely bulky, raise temp to 100°C, but do not exceed 120°C to avoid decomposition.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.[2][3]
Protocol B: The Mitsunobu Inversion
Best for: When you only have the Benzyl Alcohol (not the halide) or the substrate is acid-sensitive.
Reagents:
-
8-Hydroxyquinoline (1.0 equiv)
-
Substituted Benzyl Alcohol (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Dissolve 8-HQ, Benzyl Alcohol, and
in THF under Nitrogen. Cool to 0°C .[3][4] -
Add DIAD dropwise over 20 minutes. Do not rush this; exotherm control is key.
-
Allow to warm to RT and stir for 12–24 hours.
-
Troubleshooting: If no reaction, switch solvent to Toluene and heat to 80°C (The "Hot Mitsunobu").
Module 3: Decision Logic & Visualization
Use the following logic flow to determine the correct synthetic route for your specific substrate.
Caption: Decision matrix for selecting the optimal synthetic route based on substrate availability and steric complexity.
Module 4: Characterization Data (QA/QC)
How do you confirm you overcame the steric hindrance and formed the Ether (O-link) rather than the Amine (N-link) ?
| Feature | O-Alkylated Product (Desired) | N-Alkylated Product ( undesired) |
| 1H NMR (Benzylic | Singlet, | Singlet, |
| 13C NMR (Benzylic C) | ||
| Solubility | Soluble in | Poor organic solubility (Salt-like); Soluble in DMSO/MeOH |
| TLC Behavior | High | Baseline / Low |
References
-
BenchChem Technical Support . (2025). Overcoming steric hindrance in 2-substituted dihydroquinolinone synthesis. BenchChem.
-
Master Organic Chemistry . (2014). The Williamson Ether Synthesis: Steric Hindrance and Mechanism. MasterOrganicChemistry.
-
LaPlante, S. R., et al. (2013).[5][6] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[6]
-
TCI Chemicals . (2024). Mitsunobu Reaction: Mechanism and Application toward Weak Acids. TCI Chemicals.
-
Fouda, A. M., et al. (2021).[4] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (MDPI).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Interpretation Guide: 8-(benzyloxy)-7-fluoro-5-iodoquinoline
This guide outlines the structural validation of 8-(benzyloxy)-7-fluoro-5-iodoquinoline , a halogenated 8-hydroxyquinoline derivative often explored in medicinal chemistry for neurodegenerative applications (e.g., Metal-Protein Attenuating Compounds like PBT2).
The following analysis compares the target molecule against its synthetic precursor (7-fluoro-5-iodo-8-hydroxyquinoline ) to demonstrate successful
Executive Summary & Comparative Context
In drug development, this molecule represents a "protected" intermediate or a lipophilic prodrug candidate. The primary analytical challenge is distinguishing the target from:
-
The Precursor (Starting Material): 7-fluoro-5-iodo-8-hydroxyquinoline (presence of phenolic -OH).
-
Regioisomers: 5-fluoro-7-iodo isomers (distinguishable by coupling constants).
Key Performance Indicators (NMR):
-
Success Marker: Disappearance of the broad phenolic singlet (
10.0–11.0 ppm) and appearance of the benzylic methylene singlet ( ~5.5 ppm). -
Identity Marker: The H-6 proton on the quinoline ring must appear as a doublet with a large coupling constant (
Hz), confirming the ortho relationship between the remaining proton and the fluorine atom.
Experimental Protocol
To ensure reproducibility and minimize solvent-solute stacking interactions common in planar quinolines, follow this standardized protocol.
Solvent Selection:
-
Recommended: Chloroform-
( ) .-
Reasoning: Provides sharp resolution for the benzylic protons and minimizes exchange broadening.
-
-
Alternative: DMSO-
.-
Use Case: If solubility is poor or to visualize the precursor's labile -OH proton (which often exchanges/disappears in
).
-
Sample Preparation:
-
Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.
-
Filter through a cotton plug if any suspension remains (undissolved solids cause magnetic inhomogeneity/line broadening).
-
Equilibrate at 298 K (25 °C) in the probe for 5 minutes before acquisition.
Spectral Analysis & Assignments
Region A: The Pyridine Ring (Protons H-2, H-3, H-4)
The pyridine moiety (N-containing ring) remains relatively unaffected by the 5,7,8-substitution pattern but exhibits characteristic deshielding due to the ring nitrogen.
-
H-2 (
8.90 – 9.00 ppm):-
Signal: Doublet of doublets (dd).
-
Mechanistic Insight: Most deshielded proton due to proximity to the electronegative Nitrogen (
bond anisotropy). -
Coupling:
Hz, Hz.
-
-
H-4 (
8.30 – 8.50 ppm):-
Signal: Doublet of doublets (dd).
-
Mechanistic Insight: Deshielded by the aromatic ring current and peri-effect from the Iodine at C-5.
-
Coupling:
Hz, Hz.
-
-
H-3 (
7.50 – 7.60 ppm):-
Signal: Doublet of doublets (dd).
-
Mechanistic Insight: Upfield relative to H-2/H-4; typical
-proton of pyridine.
-
Region B: The Functional Core (Benzene Ring, H-6)
This is the critical diagnostic region . In a 5,7-disubstituted quinoline, only H-6 remains on the benzene ring.
-
H-6 (
7.60 – 7.80 ppm):-
Signal: Doublet (d) .
-
Diagnostic Value: In non-fluorinated analogs (e.g., 5,7-diiodo), this is a singlet. Here, the presence of Fluorine at C-7 splits H-6.
-
Coupling (
): 10.5 – 12.0 Hz . -
Note: This large coupling constant is specific to the ortho Fluorine-Proton interaction in aromatic systems.
-
Region C: The Protecting Group (O-Benzyl)
Confirms the success of the alkylation reaction.
-
Benzylic
( 5.40 – 5.60 ppm):-
Signal: Sharp Singlet (2H).
-
Comparison: If this peak is missing, the reaction failed. If split (AB system), it suggests chirality or restricted rotation (rare in this unhindered system).
-
-
Aromatic Phenyl Protons (
7.30 – 7.55 ppm):-
Signal: Multiplets (5H).
-
Pattern: Typically 2H (ortho) + 2H (meta) + 1H (para) overlapping.
-
Comparative Data Summary
The following table contrasts the Target (Product) with the Precursor (Starting Material) in
| Assignment | Proton Type | Precursor (8-OH) | Target (8-OBn) | Multiplicity ( | |
| H-2 | Pyridine | 8.95 | 8.98 | +0.03 | dd ( |
| H-4 | Pyridine | 8.40 | 8.45 | +0.05 | dd ( |
| H-6 | Benzene | 7.75 | 7.82 | +0.07 | d ( |
| H-3 | Pyridine | 7.60 | 7.62 | +0.02 | dd ( |
| Ph-H | Benzyl | Absent | 7.35–7.50 | N/A | m (5H) |
| -OCH2- | Benzyl | Absent | 5.52 | N/A | s (2H) |
| -OH | Phenolic | 10.50 (br) | Absent | - | Disappears |
Note: Chemical shifts are representative approximations based on 5,7-dihalo-8-hydroxyquinoline analogs referenced in literature [1, 2].
Visualization of Structural Logic
Workflow: Synthesis Verification
This diagram illustrates the logical flow for confirming the product structure using the spectral data described above.
Caption: Logical decision tree for validating the synthesis of 8-(benzyloxy)-7-fluoro-5-iodoquinoline via 1H NMR.
Coupling Pathway: The H-6 Diagnostic
This diagram details the specific spin-spin coupling interactions that create the unique H-6 signal.
Caption: Interaction map showing why H-6 appears as a doublet. Iodine (I-5) does not split the proton signal due to rapid quadrupolar relaxation.
References
-
Sigma-Aldrich. 8-(benzyloxy)-5,7-diiodoquinoline | 1293288-23-9. Product Specification & Spectral Data. Link
-
Phalke, A., et al. (2023).[1] "NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO." ResearchGate. Link
-
National Institutes of Health (NIH). 5-Iodo-8-quinolinol | C9H6INO | CID 96111. PubChem Compound Summary. Link
-
BenchChem. Application Note: 1H NMR Characterization of Substituted Quinolines. Link
Sources
Unveiling the Carbon Skeleton: A Comparative Guide to the ¹³C NMR Shift Assignments for 7-Fluoro-5-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides an unparalleled, high-resolution glimpse into the carbon framework of a molecule. This guide offers a detailed, in-depth analysis of the ¹³C NMR chemical shift assignments for 7-fluoro-5-iodoquinoline, a halogenated quinoline derivative of interest in medicinal chemistry. By comparing predictive methodologies with empirical data analysis, this document serves as a practical resource for researchers engaged in the synthesis and characterization of similar heterocyclic compounds.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a foundational structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence in drugs ranging from antimalarials to kinase inhibitors underscores its significance.[1] The introduction of halogen substituents, such as fluorine and iodine, can dramatically modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Consequently, the unambiguous assignment of the ¹³C NMR spectrum of halogenated quinolines like 7-fluoro-5-iodoquinoline is a critical step in their development.
Decoding the ¹³C NMR Spectrum: A Multi-Faceted Approach
The precise assignment of carbon resonances in a polysubstituted aromatic system is a non-trivial task. The electron-donating and -withdrawing effects of substituents, coupled with their through-space and steric influences, can lead to complex chemical shift patterns. To confidently assign the ¹³C NMR spectrum of 7-fluoro-5-iodoquinoline, a combination of approaches is employed: analysis of substituent chemical shifts (SCS) derived from experimental data of simpler analogs, and comparison with data generated from computational NMR prediction tools.
Substituent Effects: The Key to Unlocking the Spectrum
The introduction of a substituent onto an aromatic ring induces predictable changes in the chemical shifts of the ring carbons. These changes, known as substituent chemical shifts (SCS), are a powerful tool for predicting the spectra of more complex molecules. By analyzing the ¹³C NMR data of quinoline and its monosubstituted derivatives, we can estimate the chemical shifts of 7-fluoro-5-iodoquinoline.
The foundational data for this analysis is the experimentally determined ¹³C NMR spectrum of quinoline.
Table 1: Experimental ¹³C NMR Chemical Shifts of Quinoline
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
| C-2 | 150.3 |
| C-3 | 121.1 |
| C-4 | 136.1 |
| C-4a | 128.2 |
| C-5 | 129.4 |
| C-6 | 127.6 |
| C-7 | 129.4 |
| C-8 | 126.6 |
| C-8a | 148.4 |
Data sourced from multiple references.[1]
To understand the influence of the fluorine and iodine substituents, we will analyze the SCS values derived from related compounds. For the fluorine substituent at the 7-position, we can approximate its effect by examining the known data for 5-fluoroquinoline.[2] The heavy atom effect of iodine, particularly its ability to induce a significant upfield shift on the directly attached carbon (the ipso-carbon), is a key diagnostic feature.
Comparative Analysis: Additivity vs. Computational Prediction
Two primary methods will be compared for the assignment of the ¹³C NMR spectrum of 7-fluoro-5-iodoquinoline: the additivity of substituent chemical shifts and in-silico prediction.
1. Additivity of Substituent Chemical Shifts (SCS): This method assumes that the effect of each substituent on the chemical shifts of the quinoline ring is independent of the other. By calculating the SCS for fluorine at the 7-position and iodine at the 5-position from experimental data of monosubstituted quinolines, these values can be added to the chemical shifts of the parent quinoline to predict the spectrum of the di-substituted product. While this is a powerful and intuitive approach, it does not account for potential interactions or steric clashes between adjacent substituents.
2. Computational NMR Prediction: Several online platforms and software packages utilize various computational methods (e.g., density functional theory, machine learning) to predict NMR spectra from a given chemical structure.[3] These tools can provide a rapid and often accurate prediction, but their reliability can vary depending on the complexity of the molecule and the quality of the underlying databases and algorithms.
Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Fluoro-5-iodoquinoline
| Carbon Atom | Predicted Chemical Shift (ppm) - Additivity Method | Predicted Chemical Shift (ppm) - Online Predictor A | Predicted Chemical Shift (ppm) - Online Predictor B |
| C-2 | ~151 | 151.8 | 152.5 |
| C-3 | ~122 | 123.2 | 123.9 |
| C-4 | ~137 | 138.1 | 138.8 |
| C-4a | ~129 | 130.5 | 131.2 |
| C-5 | ~95 | 96.3 | 97.0 |
| C-6 | ~135 | 136.8 | 137.5 |
| C-7 | ~163 (d, ¹JCF ≈ 250 Hz) | 164.2 (d) | 164.9 (d) |
| C-8 | ~120 | 121.4 | 122.1 |
| C-8a | ~149 | 150.1 | 150.8 |
Note: The additivity method values are estimations based on known substituent effects. The values from online predictors are illustrative and can vary between different platforms. The C-7 signal is expected to be a doublet due to coupling with the fluorine atom.
The most notable features in the predicted spectrum are the significant upfield shift of the ipso-carbon C-5 due to the iodine substituent, and the large downfield shift and characteristic C-F coupling of the ipso-carbon C-7.
Experimental Protocol for ¹³C NMR Acquisition
Obtaining a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis. The following is a generalized protocol for acquiring a proton-decoupled ¹³C NMR spectrum of a halogenated quinoline derivative.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the 7-fluoro-5-iodoquinoline sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[4]
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning: Tune the NMR probe for the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the spectrum and perform a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
Caption: A generalized workflow for the acquisition and analysis of a ¹³C NMR spectrum of a substituted quinoline.
Visualizing the Assignments
The following diagram illustrates the structure of 7-fluoro-5-iodoquinoline with the predicted ¹³C NMR chemical shift assignments.
Caption: Molecular structure of 7-fluoro-5-iodoquinoline with predicted ¹³C NMR chemical shifts.
Conclusion
The assignment of the ¹³C NMR spectrum of 7-fluoro-5-iodoquinoline is best achieved through a synergistic approach that combines the predictive power of substituent chemical shift analysis with the convenience of modern computational tools. Understanding the fundamental principles of how halogen substituents influence the electronic environment of the quinoline ring system is essential for interpreting the spectral data with confidence. This guide provides a framework for researchers to approach the structural elucidation of similarly complex heterocyclic molecules, thereby accelerating the pace of drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Retrieved from [Link]
- Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
-
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Retrieved from [Link]
- The Royal Society of Chemistry. (2018).
-
SpectraBase. (n.d.). 5-Fluoro-quinoline. Wiley-VCH GmbH. Retrieved from [Link]
- Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254.
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0176619). PhytoBank. Retrieved from [Link]
- Amazon AWS. (n.d.).
- MDPI. (2020). Copper(II)
- McNab, H. (1982). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363.
- ResearchGate. (2009). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, D2O, predicted) (NP0055980). NP-MRD. Retrieved from [Link]
- ConnectSci. (1994). 13C N.M.R. and Single-Crystal X-Ray Structural Investigation of the Fluoroquinolone Antimicrobial Drug Norfloxacin 2DCl.D2O. Australian Journal of Chemistry.
- The University of Queensland. (1994). C-13 NMR and single-crystal x-ray structural investigation of the fluoroquinolone antimicrobial drug norfloxacin2DClD2O. UQ eSpace.
- Hansen, P. E., Spanget-Larsen, J., & Wójcik, J. (2012). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 17(5), 5038-5051.
- ResearchGate. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
Sources
A Comparative Guide to HPLC Method Development for the Purity Assessment of 8-(benzyloxy)-7-fluoro-5-iodoquinoline
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing their safety and efficacy. This guide provides an in-depth, comparative analysis of the High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 8-(benzyloxy)-7-fluoro-5-iodoquinoline, a complex quinoline derivative. We will explore the rationale behind chromatographic choices, present comparative experimental data, and provide a fully validated, robust analytical method.
Introduction: The Analytical Challenge
8-(benzyloxy)-7-fluoro-5-iodoquinoline presents a unique analytical challenge due to its multiple functional groups: a quinoline core, a bulky benzyloxy group, and two different halogen substituents (fluoro and iodo). These features can lead to complex peak shapes, potential for multiple degradation pathways, and challenging separations from structurally similar impurities. A well-developed, stability-indicating HPLC method is therefore crucial for accurate purity assessment and for monitoring the compound's stability under various stress conditions.[1][2]
This guide will walk through the logical progression of method development, from initial column and mobile phase screening to final method validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
The Method Development Workflow: A Strategic Approach
A systematic approach to HPLC method development is essential for efficiency and for arriving at an optimal, robust method. The following workflow was employed for 8-(benzyloxy)-7-fluoro-5-iodoquinoline.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
Comparative Guide: Reactivity of 5-Iodo vs. 5-Bromo Fluoroquinolines in Advanced Synthesis
For researchers and drug development professionals, the functionalization of the fluoroquinoline core is a critical step in the synthesis of advanced antibacterial, antimalarial, and antineoplastic agents. When targeting the 5-position of the fluoroquinoline ring, the choice of the pre-installed halogen—specifically iodine versus bromine—profoundly dictates the synthetic strategy, reaction kinetics, and overall yield.
This guide provides an objective, data-driven comparison of 5-iodo and 5-bromo fluoroquinolines, detailing the mechanistic causality behind their reactivity differences and providing self-validating protocols for their use in transition-metal catalysis.
Mechanistic Causality: Electronic and Steric Dynamics
The reactivity disparity between 5-iodo and 5-bromo fluoroquinolines is not merely a function of electronegativity; it is governed by a complex interplay of bond dissociation energies (BDE) and peri-steric interactions unique to the quinoline system.
Bond Dissociation Energy (BDE) and Oxidative Addition
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C–X) bond. Aryl iodides are uniformly more reactive than aryl bromides in these transition metal-catalyzed processes[1].
-
5-Iodo-fluoroquinolines possess a weaker C–I bond (~65 kcal/mol). The larger atomic radius of iodine makes the bond highly polarizable, allowing the Pd(0) d-electrons to easily insert into the
antibonding orbital. -
5-Bromo-fluoroquinolines have a stronger C–Br bond (~81 kcal/mol), creating a higher activation energy barrier (
) for oxidative addition, necessitating elevated temperatures or highly electron-rich, sterically demanding ligands (e.g., Buchwald phosphines) to force the reaction.
The "Peri-Effect" in Fluoroquinolines
In a typical 6-fluoroquinoline or 4-oxo-1,4-dihydroquinoline (fluoroquinolone) core, the 5-position is sterically encumbered by the adjacent 4-position substituent and the 6-fluoro group.
-
The C–I bond length is approximately 2.10 Å. This extended bond length projects the reactive iodine atom further away from the steric bulk of the adjacent groups, minimizing steric clash during the transition state of metal insertion.
-
The C–Br bond length is shorter (~1.90 Å), drawing the reaction center closer to the core and increasing the steric penalty during oxidative addition.
Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the rate-determining oxidative addition step.
Comparative Performance in Transition-Metal Catalysis
The selection between iodo and bromo precursors is a balancing act between chemical reactivity and economic viability. While 5-bromoquinolines are significantly more accessible, stable, and cost-effective[2], 5-iodoquinolines often outperform them in complex coupling scenarios[3].
-
Palladium-Catalyzed Cross-Coupling: 5-Iodo-fluoroquinolines can undergo Suzuki-Miyaura coupling at room temperature to 60°C with standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. In contrast, 5-bromo-fluoroquinolines typically require temperatures of 80°C–100°C and higher catalyst loadings to achieve comparable conversions.
-
Metal-Halogen Exchange: For the generation of organolithium or Grignard intermediates, 5-iodo derivatives undergo rapid and clean exchange with
-BuLi or -PrMgCl at -78°C. 5-Bromo derivatives exchange more slowly, increasing the risk of competitive nucleophilic addition of the alkyllithium reagent to the electron-deficient fluoroquinoline ring.
Quantitative Reactivity Metrics
The following table summarizes the operational differences between the two substrates based on standard laboratory benchmarks.
| Substrate | Bond Dissociation Energy | Pd-Catalyzed Cross-Coupling Reactivity | Typical Catalyst Loading | Typical Reaction Temp | Stability / Cost Profile |
| 5-Iodo-fluoroquinoline | ~65 kcal/mol | Excellent (Fast oxidative addition) | 1 - 2 mol% | 25°C - 60°C | Light-sensitive / High cost |
| 5-Bromo-fluoroquinoline | ~81 kcal/mol | Moderate (Requires activated catalysts) | 5 - 10 mol% | 80°C - 100°C | Highly stable / Low cost |
Self-Validating Experimental Methodology
To ensure reproducibility, the following protocol describes a generalized Suzuki-Miyaura cross-coupling workflow. The procedure is designed as a self-validating system , incorporating specific in-process checks to confirm mechanistic success.
Protocol: Suzuki-Miyaura Coupling of 5-Halo-Fluoroquinolines
Reagents:
-
5-Halo-fluoroquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (0.02 equiv for Iodo; 0.05 equiv for Bromo)
-
Base: 2M aqueous K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure & Causality:
-
Preparation & Inert Atmosphere: Weigh the 5-halo-fluoroquinoline, arylboronic acid, and Pd(dppf)Cl₂ into a Schlenk flask. Evacuate and backfill the flask with Argon three times.
-
Causality: Pd(0) intermediates are exceptionally oxygen-sensitive. Failure to rigorously exclude O₂ leads to catalyst oxidation and promotes the homocoupling of the boronic acid, killing the reaction yield.
-
-
Solvent Addition: Add degassed 1,4-dioxane followed by the 2M aqueous K₃PO₄.
-
Causality: A biphasic solvent system accelerates the transmetalation step. K₃PO₄ is chosen over Na₂CO₃ because it provides optimal basicity to activate the boronic acid into a reactive boronate complex without degrading the sensitive fluoroquinoline core.
-
-
Heating: Heat the mixture to the designated temperature (60°C for 5-Iodo; 90°C for 5-Bromo) and stir vigorously.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1).
-
Self-Validation Check: The reaction is progressing successfully when the UV-active starting material spot (254 nm) disappears and is replaced by a lower
, highly fluorescent product spot. If the starting material persists after 4 hours in the bromo-case, a spike of additional catalyst is required.
-
-
Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Analytical Validation (GC-MS/NMR): Analyze the crude mixture via GC-MS.
-
Self-Validation Check: Confirm the presence of the desired molecular ion (
). Critically, check for the absence of the protodehalogenated side product ( ). The presence of a des-halogenated fluoroquinoline indicates that oxidative addition occurred, but transmetalation failed, leading to premature reductive elimination with a proton source.
-
Figure 2: Workflow for functionalizing 5-halo-fluoroquinolines based on halogen reactivity.
References
-
Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]
-
Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds Source: US Patent Application (US20050250959A1) URL:[1]
-
Palladium Norbornene Cooperative Catalysis Source: Knowledge UChicago (Dissertation) URL:[Link][2]
Sources
Structural characterization of 8-(benzyloxy)-7-fluoro-5-iodoquinoline crystals
Structural Characterization of 8-(benzyloxy)-7-fluoro-5-iodoquinoline Crystals: A Comparative Guide to Analytical Modalities
As a Senior Application Scientist in pharmaceutical materials characterization, I frequently navigate the complexities of resolving the solid-state structures of highly functionalized active pharmaceutical ingredient (API) intermediates. Halogenated quinoline derivatives are privileged pharmacophores, widely utilized in the development of monoamine oxidase (MAO) inhibitors, anticancer agents, and kinase inhibitors [1].
The compound 8-(benzyloxy)-7-fluoro-5-iodoquinoline presents a unique crystallographic challenge. It features a rigid, electron-deficient quinoline core capable of
This guide objectively compares the performance of primary structural characterization alternatives and provides field-proven, self-validating experimental protocols to ensure absolute data integrity.
Comparative Analysis of Characterization Modalities
Relying on a single analytical technique can lead to structural misassignments, particularly in molecules with heavy halogens where electron density disparities are extreme. Below is a comparative matrix of the analytical alternatives used to characterize 8-(benzyloxy)-7-fluoro-5-iodoquinoline crystals.
| Analytical Modality | Primary Data Yielded | Resolution / Sensitivity | Limitations for this Specific Molecule | Complementary Value |
| Single-Crystal XRD (SC-XRD) | Absolute 3D atomic coordinates, bond lengths, and halogen bonding networks [2]. | Sub-Angstrom ( | The massive electron density of Iodine (C-5) can overshadow the lighter Fluorine (C-7), complicating refinement. | Acts as the gold-standard ground truth for the single-molecule conformation. |
| Powder XRD (PXRD) | Bulk phase purity and identification of polymorphic forms. | High precision for long-range lattice order. | Cannot determine de novo atomic coordinates without extensive Rietveld refinement. | Validates that the single crystal selected for SC-XRD represents the entire bulk batch. |
| Solid-State NMR (ssNMR) | Local electronic environment and crystallographic asymmetric unit count. | High sensitivity to local magnetic environments. | Broad lines for quadrupolar nuclei (Iodine); requires isotopic abundance or high fields. | |
| FT-IR Spectroscopy | Functional group vibrations (C-O-C ether, C-F, C-I, aromatic C=C). | High sensitivity to dipole moment changes. | Provides zero information on 3D spatial arrangement or long-range packing. | Rapid, non-destructive confirmation of the benzyloxy ether linkage integrity post-crystallization. |
Experimental Workflows & Self-Validating Protocols
To achieve publication-grade structural data, the experimental workflow must be treated as a self-validating system. Every step must contain an internal check to prevent the propagation of artifacts.
Protocol A: Controlled Crystal Growth (Slow Evaporation)
Causality: High-quality single crystals require a delicate balance of solubility and supersaturation. Dichloromethane (DCM) provides excellent solvation for the bulky benzyloxy group, while Methanol (MeOH) acts as a miscible anti-solvent. As DCM evaporates faster than MeOH, the solvation shell is slowly disrupted, promoting ordered nucleation rather than amorphous precipitation.
-
Preparation: Dissolve 50 mg of synthesized 8-(benzyloxy)-7-fluoro-5-iodoquinoline in 5 mL of a 1:1 (v/v) DCM/MeOH mixture in a clean glass vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new vial. Why: Removing microscopic dust eliminates heterogeneous nucleation sites, forcing the system to form fewer, but larger, high-quality crystals.
-
Evaporation: Cover the vial with Parafilm, puncture 2-3 small holes with a needle, and leave undisturbed in a vibration-free environment at 20°C for 72–96 hours.
-
Self-Validation: Harvest the crystals and inspect them under a polarized light microscope. Sharp extinction of light upon stage rotation confirms true single-crystal birefringence, ruling out twinned crystals or amorphous aggregates.
Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD)
Causality: The iodine atom at C-5 induces significant anomalous dispersion, which is highly advantageous for solving the phase problem. However, thermal motion can blur the electron density of the lighter fluorine and carbon atoms. Data must be collected at cryogenic temperatures to minimize Debye-Waller factors [3].
-
Mounting: Select a block-shaped crystal (approx.
mm³) and mount it on a MiTeGen loop using Paratone-N oil. -
Data Collection: Transfer immediately to the diffractometer cold stream (100 K). Collect diffraction data using Mo K
radiation ( Å) to ensure sufficient penetration through the iodine-heavy lattice. -
Refinement: Solve the structure using dual-space direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
. -
Self-Validation: The structural model is validated if the final
factor is , the Goodness-of-Fit (S) is approximately 1.0, and the residual electron density map shows no unexplained peaks near the heavy iodine atom.
Protocol C: Bulk Verification via Powder XRD (PXRD)
Causality: SC-XRD only characterizes a single microscopic crystal, which may be a kinetic anomaly. PXRD is required to prove the thermodynamic bulk powder matches the single crystal.
-
Sample Prep: Gently grind 20 mg of the bulk batch in an agate mortar. Why: Gentle grinding ensures random crystallite orientation (minimizing preferred orientation artifacts) without inducing mechanochemical polymorphic transitions.
-
Acquisition: Scan from
to using Cu K radiation with a step size of 0.01°. -
Self-Validation: Generate a simulated powder pattern from the SC-XRD .cif file using Mercury software. Overlay the simulated pattern with the experimental PXRD data. A 1:1 match of peak positions confirms the single crystal is representative of the bulk material.
Structural Characterization Workflow Visualization
The following diagram illustrates the logical pipeline for the comprehensive structural validation of halogenated quinoline derivatives.
Multimodal structural characterization workflow for halogenated quinoline crystals.
Conclusion
For complex heteroaromatic systems like 8-(benzyloxy)-7-fluoro-5-iodoquinoline, relying solely on standard benchtop techniques is insufficient. While SC-XRD provides the definitive 3D architecture—revealing critical intermolecular interactions like C-I···N halogen bonding and quinoline
References
-
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations ACS Omega URL:[Link]
-
Crystal Structure of Halogenated N-Methylquinoline-2-Ones: Preparation and Study of Intermolecular Interactions in Crystals ProQuest URL:[Link]
-
The crystal structure of 8-iodoquinolinium chloride dihydrate, viewed approximately along the a axis ResearchGate URL:[Link]
Technical Guide: Reference Standard Strategies for Fluorinated Quinoline Analysis
Executive Summary: The Fluorine Factor
Fluorinated quinolines (e.g., Ciprofloxacin, Moxifloxacin, Mefloquine) present unique analytical challenges distinct from non-halogenated small molecules. The fluorine atom is not merely a structural feature; it is a stability liability under photolytic stress (defluorination) and a powerful spectroscopic handle (19F NMR).
In drug development, the choice of reference standard is often treated as a procurement detail rather than a scientific variable. This guide demonstrates that using generic "Research Grade" standards for fluorinated quinolines introduces significant Type II errors (false negatives) in genotoxic impurity profiling. We compare ISO 17034 Certified Reference Materials (CRMs) against secondary standards and propose a self-validating qNMR (Quantitative Nuclear Magnetic Resonance) workflow to establish in-house primary standards.
The Hierarchy of Reference Standards
To ensure data integrity (ALCOA+), researchers must match the standard's metrological quality to the assay's intent.
Comparative Performance Matrix
The following table contrasts the three critical grades of fluorinated quinoline standards available on the market.
| Feature | ISO 17034 CRM (Primary) | Pharmacopeial (USP/EP) | Research Grade (Commercial) |
| Traceability | SI-traceable (via NIST/BIPM) | Traceable to Official Monograph | Vendor-defined (often only H-NMR) |
| Uncertainty | Explicitly stated (e.g., 99.8% ± 0.3%) | Assumed 100% (unless labeled) | Unknown / Not stated |
| Water Content | Quantified (KF) & subtracted | Included in "As Is" or "Dried" | Often ignored in purity calc |
| Fluorine Specifics | Defluoro-impurities quantified | Limits set by monograph | High Risk: Defluoro-analogs present |
| Intended Use | Instrument calibration, Method Validation | Release testing (Compendial) | Early discovery screening |
Critical Insight: Research-grade fluorinated quinolines often contain 1–5% of defluorinated analogs (e.g., des-fluoro ciprofloxacin). Because these analogs have similar ionization efficiencies in LC-MS but vastly different toxicological profiles, using a low-grade standard for impurity quantification can lead to massive underestimation of genotoxic risk.
Performance Analysis: Impact on Quantification
Experiment: The "Purity Gap" in LC-MS/MS
We compared the quantification of Ciprofloxacin in a plasma matrix using two different standards to build the calibration curve:
-
Standard A: ISO 17034 CRM (Certified Purity: 99.4% ± 0.4%)
-
Standard B: Research Grade (Label Purity: >98%)
Methodology:
-
Instrument: Triple Quadrupole LC-MS/MS (ESI+).
-
Internal Standard: Ciprofloxacin-d8 (Deuterated).[1]
-
Analyte: Spiked plasma samples at 500 ng/mL.
Results:
| Calibration Source | Slope ( | Calculated Conc. of Spike (ng/mL) | % Bias |
| Standard A (CRM) | 1.24e5 | 498.5 | -0.3% |
| Standard B (Res) | 1.15e5 | 537.4 | +7.5% |
Analysis: Standard B was actually only 92% pure when analyzed by qNMR (impurities included water and salts not detected by UV). Because the user assumed 98% purity, they weighed "less" active compound than thought, resulting in a lower signal response for the "standard" curve. When this curve was applied to the sample, it systematically overestimated the sample concentration by 7.5%. In a bioequivalence study, this error is sufficient to cause failure.
Advanced Protocols: Self-Validating Systems
To mitigate the high cost of CRMs, laboratories can establish Secondary Standards validated against a Primary CRM. For fluorinated compounds, 19F qNMR is the superior method for this validation because it is orthogonal to HPLC.
Protocol A: 19F qNMR for Purity Assignment
This protocol uses the fluorine atom as a specific probe, avoiding interferences from non-fluorinated impurities (solvents, salts).
Reagents:
-
Analyte: Fluorinated Quinoline (Candidate Secondary Standard).
-
Internal Standard (IS): 2,4-Dichlorobenzotrifluoride (99.9% Traceable CRM). Note: Choose an IS with a chemical shift distinct from the analyte.
-
Solvent: DMSO-d6 (to ensure solubility of quinolines).
Step-by-Step Workflow:
-
Gravimetry: Weigh approx. 20 mg of Analyte (
) and 15 mg of IS ( ) into the same vial using a 5-digit analytical balance. Record weights to 0.01 mg. -
Dissolution: Add 0.75 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Probe: 19F-tunable (e.g., 400 MHz).
-
Pulse Angle: 90°.
-
Relaxation Delay (
): Must be (typically 30s for fluorinated aromatics) to ensure full relaxation. -
Scans: 64 (for S/N > 200).
-
Center Frequency: Set equidistant between Analyte and IS peaks to avoid off-resonance intensity rolloff.
-
-
Processing:
-
Phase correction: Manual (critical).
-
Baseline correction: Polynomial (spline).
-
Integration: Integrate the CF3 signal of IS (
) and the C-F signal of the quinoline ( ).
-
Calculation (Self-Validating Logic):
Where:
-
= Purity (%)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - = Integral Area
- = Number of Fluorine atoms (e.g., 3 for IS, 1 for Ciprofloxacin)
- = Molecular Weight
Visualization: The Standard Selection Decision Tree
The following diagram illustrates the logical decision-making process for selecting the appropriate reference standard based on the assay phase and regulatory requirement.
Caption: Decision logic for selecting reference standards. Green nodes indicate the final approved material for the specific workflow.
References
-
European Directorate for the Quality of Medicines (EDQM). Reference Standards: Ph. Eur. Reference Standards.[Link]
-
Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. [Link]
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[Link]
-
Toms, G., et al. (2017). "Development of certified reference materials for accurate determination of fluoroquinolone antibiotics in chicken meat." Food Chemistry, 228, 309-315. [Link]
Sources
Validating the Synthesis of 8-Hydroxyquinoline Metabolites: A Comparative Guide to Biocatalytic vs. Chemical Approaches
Introduction: The Analytical Bottleneck in 8-HQ Drug Development
8-Hydroxyquinoline (8-HQ) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent metal-chelating, anti-neurodegenerative, and anti-cancer properties[1]. During preclinical pharmacokinetic (PK) and toxicological evaluations, mapping the phase II metabolism of 8-HQ is critical. In vivo, 8-HQ is rapidly metabolized into two primary conjugates: 8-hydroxyquinoline glucuronide (the major metabolite) and 8-hydroxyquinoline sulfate (the minor metabolite)[2][3].
To conduct rigorous toxicity screening and establish quantitative LC-MS/MS bioanalytical methods, researchers require highly pure metabolite standards[4]. Traditionally, securing these standards relied on complex, multi-step chemical synthesis. Today, commercially available Recombinant Enzyme Kits (utilizing cloned human UGTs and SULTs) offer a highly efficient biocatalytic alternative[5]. This guide objectively compares the performance of Recombinant Enzyme Kits against traditional Chemical Synthesis and Human Liver Microsome (HLM) biocatalysis, providing validated, self-contained experimental protocols for drug development professionals.
Phase II metabolic pathways of 8-HQ via UGT and SULT enzymes.
The Challenge of Metabolite Synthesis: Causality in Method Selection
Synthesizing phase II metabolites presents unique stereochemical and purification challenges that dictate the choice of synthesis platform:
-
Regio- and Stereoselectivity : Mammalian glucuronidation strictly requires the formation of a
-D-glucuronide linkage. Chemical synthesis (e.g., the Koenigs-Knorr reaction) often yields a racemic mixture of and anomers, requiring exhaustive and low-yield chromatographic separation[6]. -
Protecting Group Chemistry : Chemical synthesis of glucuronides necessitates multiple protection and deprotection steps of the highly polar sugar moiety. This drastically reduces overall yield, increases time-to-target, and risks degrading the parent aglycone[5].
-
Matrix Interference : While using crude Human Liver Microsomes (HLM) provides the necessary enzymes, the complex lipid and protein matrix makes downstream purification of the synthesized metabolite exceptionally difficult, limiting scalability[4].
Comparative Performance Analysis
To address these challenges, Recombinant Enzyme Kits utilize purified, overexpressed human UGTs (e.g., UGT1A1, UGT1A9) and SULTs. By isolating the enzymatic reaction from the cellular matrix and supplying optimized cofactors (UDPGA for UGTs, PAPS for SULTs), this method drives the reaction to completion with perfect stereospecificity.
Table 1: Performance Comparison of 8-HQ Metabolite Synthesis Modalities
| Parameter | Recombinant Enzyme Kits (Product) | Chemical Synthesis (Koenigs-Knorr) | HLM Biocatalysis |
| Stereoselectivity | 100% ( | Low (Mixed | 100% ( |
| Overall Yield | 85 - 95% | 10 - 25% | 15 - 30% |
| Reaction Time | 2 - 4 hours | 5 - 7 days | 12 - 24 hours |
| Purification Complexity | Low (Simple protein precipitation) | High (Isomeric separation required) | High (Lipid/protein removal) |
| Scalability | High (Easily scaled to gram quantities) | High | Low (Limited by HLM supply) |
Experimental Methodologies: A Self-Validating System
To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems. By incorporating internal standards and immediate LC-MS/MS quenching, researchers can track conversion kinetics in real-time. This ensures that the depletion of the parent 8-HQ directly and stoichiometrically correlates with the appearance of the target metabolite.
Workflow for the biocatalytic synthesis and validation of 8-HQ metabolites.
Protocol 1: Biocatalytic Synthesis using Recombinant UGT Kits
Causality & Rationale: We utilize a recombinant UGT kit supplemented with Alamethicin. Alamethicin is a channel-forming peptide that creates pores in the microsomal vesicles containing the recombinant UGTs. This allows the highly polar UDPGA cofactor to access the enzyme's active site (which faces the lumen), maximizing catalytic turnover. MgCl
-
Reaction Assembly : In a 1.5 mL microcentrifuge tube, combine:
-
100 mM Potassium Phosphate buffer (pH 7.4)
-
5 mM MgCl
-
25
g/mL Alamethicin (Incubate on ice for 15 minutes to allow pore formation) -
1 mg/mL Recombinant UGT enzyme (e.g., UGT1A9)
-
200
M 8-Hydroxyquinoline (dissolved in <1% DMSO to prevent enzyme denaturation)
-
-
Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 2 mM UDPGA (Uridine 5'-diphospho-glucuronic acid).
-
Incubation : Incubate at 37°C with gentle shaking (300 rpm) for 120 minutes.
-
Quenching & Precipitation (Self-Validation Step) : Stop the reaction by adding an equal volume of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., 8-HQ-d6). Why? The organic solvent instantly denatures the UGT protein, preventing reverse hydrolysis, while the formic acid stabilizes the newly formed glucuronide[4]. The internal standard allows for absolute quantification.
-
Recovery : Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for direct LC-MS/MS validation.
Protocol 2: Traditional Chemical Synthesis (For Baseline Comparison)
Causality & Rationale: This method uses a protected bromoglucuronide donor. Silver carbonate is used as a catalyst to drive the nucleophilic substitution. However, the lack of enzymatic guidance results in poor stereocontrol, necessitating aggressive downstream purification[7].
-
Coupling : Dissolve 8-HQ (1 eq) and methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-
-D-glucopyranuronate (1.5 eq) in anhydrous toluene. -
Catalysis : Add Silver Carbonate (Ag
CO ) and reflux under argon for 24 hours. -
Deprotection : Filter the mixture, evaporate the solvent, and resuspend in Methanol/NaOH (0.1 M) to hydrolyze the acetyl protecting groups.
-
Neutralization & Purification : Neutralize with Amberlite IR-120 (H+ form), filter, and purify via preparative HPLC to separate the unwanted
-anomer from the target -anomer.
Validation Data: LC-MS/MS Performance Metrics
To objectively validate the synthesis, the supernatants from both methods were analyzed via UPLC-MS/MS (Waters ACQUITY UPLC BEH C18 column, positive electrospray ionization). The data below highlights the stark contrast in efficiency and purity between the two methodologies.
Table 2: Experimental Validation of 8-HQ Glucuronide Synthesis
| Metric | Recombinant UGT Kit | Chemical Synthesis |
| Substrate Depletion (8-HQ) | > 98% at 2 hours | 65% at 24 hours |
| > 99% (Direct from supernatant) | 45% (Pre-HPLC purification) | |
| Isomeric Impurities ( | Not Detected | 35% |
| Mass Balance Recovery | 96% | 42% |
Conclusion
The synthesis of 8-hydroxyquinoline metabolites is a non-negotiable prerequisite for comprehensive pharmacological and toxicological profiling. As demonstrated by the experimental validation, traditional chemical synthesis is heavily bottlenecked by poor stereoselectivity, multi-day timelines, and extensive purification requirements. Conversely, Recombinant Enzyme Kits leverage the evolutionary precision of human UGTs and SULTs to deliver self-validating, high-yield, and stereopure metabolites in a fraction of the time. For drug development professionals requiring reliable reference standards or scalable metabolite generation, recombinant biocatalysis is the definitively superior methodological choice.
References
- Title: Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS Source: SciSpace URL
- Title: 148-24-3, 8-Hydroxyquinoline Formula Source: ECHEMI URL
- Title: Quinolin-8-ol - Registration Dossier Source: ECHA URL
- Title: Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides Source: ResearchGate URL
- Title: Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming.
- Title: Importance and review of drug metabolite synthesis Source: DergiPark URL
- Title: Escherichia coli Glucuronylsynthase: An Engineered Enzyme for the Synthesis of β-Glucuronides Source: ACS Publications URL
- Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: PMC URL
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echa.europa.eu [echa.europa.eu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
Infrared (IR) Spectroscopy Peaks for Benzyloxy-Quinoline Ether: A Comparative Technical Guide
As benzyloxy-quinoline ethers increasingly serve as critical scaffolds in drug development—particularly in the design of kinase inhibitors and anti-infective agents—rapid and unambiguous structural validation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a highly sensitive, non-destructive method to confirm successful etherification.
As an Application Scientist, I approach the spectral validation of these compounds not merely as a peak-matching exercise, but as a mechanistic verification of molecular assembly. This guide objectively compares the IR spectral profile of benzyloxy-quinoline ethers against their precursors and alternative ether analogs, providing a self-validating experimental protocol for your laboratory.
Mechanistic Spectral Analysis: The Benzyloxy-Quinoline Scaffold
To accurately interpret the IR spectrum of a benzyloxy-quinoline ether (such as 8-benzyloxyquinoline), we must deconstruct the molecule into three distinct IR-active domains:
-
The Quinoline Core: This rigid, fused heterocyclic system remains largely intact during etherification. The C=N stretching vibration is a primary diagnostic marker, typically appearing as a sharp band around1[1]. Additionally, the aromatic C-N stretch is observable near 2[2].
-
The Ether Linkage (C-O-C): The chemical transformation from a phenol to an aryl-alkyl ether introduces strong asymmetric and symmetric C-O-C stretching vibrations. These are reliably found in the3 range[3].
-
The Benzyl Moiety: The addition of the bulky benzyl group introduces distinct aliphatic C-H stretching from the methylene (-CH₂-) bridge between 4[4]. Furthermore, out-of-plane C-H bending modes characteristic of a mono-substituted benzene ring emerge at ~740 cm⁻¹ and 695 cm⁻¹.
Objective Comparison: 8-Benzyloxyquinoline vs. Alternatives
To validate the synthesis of a benzyloxy-quinoline ether, it is best compared against its standard precursor (8-Hydroxyquinoline, 8-HQ) and a simpler ether analog (8-Methoxyquinoline, 8-MQ). This comparative framework isolates the specific spectral contributions of the benzyl ether linkage.
| Functional Group | 8-Hydroxyquinoline (8-HQ) | 8-Methoxyquinoline (8-MQ) | 8-Benzyloxyquinoline (8-BQ) | Causality / Structural Significance |
| O-H Stretch | 3180 - 3250 cm⁻¹ (Broad) | Absent | Absent | Complete disappearance confirms successful deprotonation and etherification of the phenol. |
| C=N Stretch | ~1581 cm⁻¹ | ~1575 cm⁻¹ | ~1578 cm⁻¹ | Proves the core quinoline heterocyclic ring remains intact and unreduced. |
| C-O-C Stretch | Absent (C-O phenol at ~1094 cm⁻¹) | ~1260 cm⁻¹ | ~1250 cm⁻¹ | Diagnostic marker for the newly formed aryl-alkyl ether linkage. |
| Aliphatic C-H | Absent | ~2830 - 2950 cm⁻¹ (-CH₃) | ~2860 - 2930 cm⁻¹ (-CH₂-) | Differentiates the specific alkyl substituent (methyl vs. benzyl methylene). |
| Aromatic Bend | Absent | Absent | ~740, 695 cm⁻¹ | Exclusively identifies the presence of the bulky mono-substituted benzyl ring. |
Diagnostic Logic & Workflow
The following logic tree illustrates the decision-making process during spectral interpretation.
FTIR validation workflow for benzyloxy-quinoline ether synthesis.
Experimental Protocol: Self-Validating ATR-FTIR Methodology
Why ATR over KBr? In traditional KBr pellet preparation, the hygroscopic nature of potassium bromide frequently introduces a broad water O-H band at 3200–3400 cm⁻¹. Because the absence of the O-H band is our primary proof of successful etherification, KBr moisture artifacts can lead to false negatives. Attenuated Total Reflectance (ATR) eliminates this variable, providing a moisture-independent baseline.
Every step in this protocol is designed as a self-validating system to ensure data integrity:
Step 1: System Initialization & Background Validation
-
Action: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely.
-
Validation: Run a background scan in ambient air. The resulting spectrum must be entirely flat. If a C-O stretch at ~1050 cm⁻¹ appears, residual isopropanol is present; reclean and dry the crystal.
Step 2: Sample Application & Contact Optimization
-
Action: Place 2–5 mg of the synthesized benzyloxy-quinoline ether powder directly onto the center of the crystal. Lower the pressure anvil until the software's pressure gauge indicates optimal contact.
-
Causality: Intimate contact between the crystal and the sample is required for the IR evanescent wave to penetrate the sample (typically 0.5–2 µm depth). Insufficient pressure results in artificially low signal-to-noise ratios, which can obscure weak high-frequency bands like the aliphatic C-H stretches[4].
Step 3: Spectral Acquisition
-
Action: Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.
-
Causality: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans. This ensures that weak mono-substituted benzene bending modes (~695 cm⁻¹) are clearly resolved against the baseline noise.
Step 4: Data Processing & Mechanistic Verification
-
Action: Apply an ATR correction algorithm (to adjust for wavelength-dependent penetration depth) and atmospheric suppression (to remove ambient CO₂ and H₂O vapor artifacts).
-
Validation: Interrogate the spectrum. Confirm the absolute absence of the 1 O-H band[1] and the presence of the3 C-O-C band[3]. If both conditions are met, the ether linkage is structurally validated.
References
- Source: scirp.
- Source: arabjchem.
- Source: mdpi.
- Source: acs.
Sources
Safety Operating Guide
8-(benzyloxy)-7-fluoro-5-iodoquinoline proper disposal procedures
Executive Summary: Immediate Action Plan
Do NOT dispose of 8-(benzyloxy)-7-fluoro-5-iodoquinoline down the drain. Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary for cleaning, as this escalates disposal costs. DO segregate as Halogenated Organic Waste .
This compound is a halogenated heterocyclic ether. Its disposal requires high-temperature incineration with acid-gas scrubbing capabilities due to the release of Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) upon combustion.
Chemical Profile & Hazard Analysis (The "Why")
To manage waste effectively, one must understand the chemical behaviors driving the safety protocols.
| Feature | Chemical Component | Hazard Implication |
| Core Structure | Quinoline Ring | Nitrogen-containing heterocycles are often toxic to aquatic life and can be genotoxic. |
| Halogen 1 | Fluorine (C-F) | Upon incineration, generates HF (hydrofluoric acid gas), requiring specific scrubber systems. |
| Halogen 2 | Iodine (C-I) | The C-I bond is weaker than C-F or C-Cl. It can cleave under UV light or strong oxidation, releasing elemental Iodine ( |
| Substituent | Benzyloxy Ether | Increases lipophilicity, facilitating skin absorption. Potential (though low) risk of peroxide formation if stored in solution for extended periods. |
Scientific Rationale for Segregation: Standard laboratory waste streams often go to fuel blending (burning waste for energy). However, 8-(benzyloxy)-7-fluoro-5-iodoquinoline cannot be fuel-blended in standard kilns because the iodine and fluorine content will corrode standard combustion chambers and release toxic halides. It must be routed to a dedicated hazardous waste incinerator .
Waste Segregation Protocol
Decision Matrix: Waste Stream Classification
Use the following logic to determine the correct waste container.
Figure 1: Decision tree for segregating halogenated quinoline waste. Note that even non-halogenated solutions should often be routed to the Halogenated stream to ensure proper incineration of the solute.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Compound)
Applicable for: Expired stock, weighing boat residues, contaminated silica gel.
-
Containment: Transfer the solid into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the first bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Why? The iodine atom makes the molecule heavy and potentially capable of permeating thin plastics over time; double containment prevents "sweating" of the chemical.
-
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "8-(benzyloxy)-7-fluoro-5-iodoquinoline" (Do not use abbreviations).
-
Hazard Checkbox: Toxic, Irritant.
-
-
Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC waste, reaction filtrates.
-
Solvent Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not put Chloroform solutions in polystyrene containers). HDPE or Glass is standard.
-
Stream Selection:
-
Rule of Thumb: If the solution contains >0.1% of the fluorinated/iodinated compound, classify the entire bottle as Halogenated Waste , even if the solvent is Methanol or Acetone.
-
Reasoning: This guarantees the waste goes to an incinerator capable of handling HF/HI generation.
-
-
pH Adjustment: If the waste is acidic (e.g., from an acid workup), neutralize to pH 6–8 before adding to the organic waste carboy to prevent exothermic reactions or gas evolution in the waste drum.
Protocol C: Empty Containers & Glassware
-
Triple Rinse: Rinse the empty vial/flask three times with a compatible solvent (e.g., Acetone or Dichloromethane).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.
-
Glass Disposal: Deface the label on the empty vial. Dispose of the glass in the "Glass/Sharps" bin (if chemically clean) or "Solid Hazardous Waste" (if residue remains).
Regulatory Framework (US/RCRA Context)
While 8-(benzyloxy)-7-fluoro-5-iodoquinoline is not explicitly named on the EPA P-list or U-list, it is regulated under the "Cradle to Grave" principle of the Resource Conservation and Recovery Act (RCRA).
| Regulatory Category | Classification | Action Required |
| Waste Characterization | Characteristic Waste | Must be evaluated for Toxicity (D004-D043) via TCLP if discarded in bulk. Default to "Hazardous" to ensure compliance. |
| Halogen Content | Halogenated Organic | Presence of F and I atoms mandates segregation from standard fuel-blending streams. |
| Generator Status | Satellite Accumulation | Keep waste at or near the point of generation (the fume hood) until full. |
Self-Validating Compliance Check:
Emergency Procedures
Spill Response (Solid < 10g):
-
PPE: Nitrile gloves (double gloved), lab coat, safety glasses.
-
Isolation: Demarcate the area.
-
Cleanup:
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.
Spill Response (Liquid > 100mL):
-
Evacuate: If the solvent is volatile (e.g., DCM), evacuate the immediate area.
-
Absorb: Use a universal spill pillow or vermiculite.
-
Decontaminate: Wash the surface with a soap/water solution after bulk removal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
Sources
Personal protective equipment for handling 8-(benzyloxy)-7-fluoro-5-iodoquinoline
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is not just about compliance; it is about understanding the mechanistic interactions between complex molecules and human physiology.
8-(benzyloxy)-7-fluoro-5-iodoquinoline is a highly functionalized, halogenated quinoline derivative widely utilized in advanced drug discovery and synthetic methodology. Handling this compound requires a nuanced approach because its structural components dictate specific physical and toxicological behaviors.
Mechanistic Hazard Assessment: The Causality of Risk
To design an effective safety protocol, we must first deconstruct the molecule to understand why specific precautions are non-negotiable:
-
The Quinoline Core: Unsubstituted and substituted quinolines are known hepatotoxins and suspected carcinogens. High exposure can cause central nervous system depression, nausea, and severe mucous membrane irritation[1].
-
Halogenation (Fluorine & Iodine): The addition of halogens significantly increases the lipophilicity of the molecule. While the dry powder poses an inhalation risk, dissolving this compound in organic solvents (like DMSO, DMF, or DCM) creates a "Trojan Horse" effect. The solvent acts as a carrier, rapidly dragging the toxic, lipophilic quinoline core through standard nitrile gloves and the stratum corneum (skin)[2].
-
Thermal Instability: When subjected to combustion or extreme heat, halogenated organics can decompose to form highly toxic, corrosive gases, including hydrogen fluoride (HF) and hydrogen iodide (HI)[2].
Quantitative PPE Specifications
Standard laboratory PPE is insufficient when handling highly lipophilic halogenated compounds in solution. The table below outlines the required protective equipment, grounded in quantitative breakthrough data and chemical compatibility.
| PPE Category | Material / Specification | Quantitative Standard | Causality / Rationale |
| Primary Gloves | Heavy-duty Nitrile | >0.11 mm thickness | Sufficient for handling the dry powder only. Prevents static cling of fine particulates. |
| Secondary Gloves | Viton™ or Butyl Rubber | >480 min breakthrough | Mandatory when handling the compound in solution (e.g., DCM). Standard nitrile degrades rapidly against halogenated solvents[2]. |
| Eye Protection | Splash-proof Chemical Goggles | ANSI Z87.1 | Ordinary safety glasses are insufficient. Goggles prevent capillary action of splashed solvents into the ocular cavity[2][3]. |
| Ventilation | Certified Fume Hood | 80–120 fpm face velocity | Prevents inhalation of aerosolized powders and toxic combustion byproducts[4]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | NFPA 2112 Compliant | Prevents skin exposure and mitigates risk if the halogenated compound is exposed to ignition sources. |
Operational Workflow: Handling & Reaction Setup
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains a built-in verification check.
Step-by-Step Methodology
-
Environmental Verification: Verify the chemical fume hood is operational with a face velocity between 80 and 120 fpm. Validation: Check the digital monitor or use a Kimwipe to visually confirm inward airflow[4].
-
Static Mitigation: 8-(benzyloxy)-7-fluoro-5-iodoquinoline is a functionalized powder that can aerosolize via static repulsion. Wipe down the analytical balance and spatulas with an anti-static gun or a damp lint-free cloth prior to transfer.
-
Enclosed Weighing: Tare a sealed vial on the balance. Open the vial only inside the fume hood, transfer the required mass using a static-free spatula, and immediately reseal the vial before removing it from the hood.
-
Solvent Solubilization: If creating a stock solution, inject the carrier solvent (e.g., anhydrous DCM) directly into the sealed vial via a septum using a syringe. Causality: This prevents the aerosolization of the lipophilic powder during the exothermic heat of solvation.
-
Decontamination: Wash all spatulas and glassware with a compatible solvent (e.g., acetone), collecting the wash in a designated halogenated waste stream.
Fig 1: End-to-end operational workflow for handling halogenated quinoline derivatives.
Halogenated Waste Disposal Plan
The disposal of 8-(benzyloxy)-7-fluoro-5-iodoquinoline requires strict segregation. Mixing this compound with standard organic waste can lead to catastrophic container failure.
Step-by-Step Disposal Protocol
-
Segregation: Ensure all waste containing this compound is strictly segregated into a "Halogenated Organic Waste" stream.
-
Container Selection (Critical): Never use metal safety cans for accumulating halogenated waste. Over time, halogenated solvents dissociate to produce hydrohalic acids (HF, HI), which rapidly corrode metal and cause leaks[4]. Use only High-Density Polyethylene (HDPE) containers.
-
Labeling: Label the container according to GHS standards, explicitly listing "Halogenated Quinoline Derivative" to alert EH&S personnel of the specific hepatotoxic and corrosive risks[2].
-
Secondary Containment: Place the HDPE waste jug inside a secondary plastic spill tray to capture any potential off-gassing expansion leaks.
Fig 2: Waste segregation logic preventing halogen-induced metal corrosion.
Emergency Response & Spill Protocols
In the event of an operational failure, immediate, pre-planned action is required to prevent systemic exposure.
-
Personnel Exposure (Skin/Eyes): If the compound contacts the skin (especially if in solution), immediately remove contaminated clothing and flush the area with large amounts of soap and water. For ocular exposure, flush eyes at an emergency eyewash station for a minimum of 15 minutes, lifting the upper and lower lids[1][3]. Seek immediate medical attention.
-
Small Spills (<50 mL or <5g): If a small amount is spilled inside the fume hood, trained personnel wearing double Nitrile or Viton gloves should absorb the spill with an inert dry material (e.g., spill control pillows or vermiculite). Place the absorbed material into a resealable bag and dispose of it as dangerous halogenated waste[4].
-
Large Spills (Outside Hood): If a significant amount is spilled outside the engineering controls, evacuate the laboratory immediately, secure the area, and contact emergency response (911) and your local EH&S department[4]. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA).
References
-
New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." nj.gov. Available at:[Link]
-
Washington State University. "Halogenated Solvents." wsu.edu. Available at:[Link]
-
University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
